Chloralodol
Description
Structure
3D Structure
Properties
CAS No. |
3563-58-4 |
|---|---|
Molecular Formula |
C8H15Cl3O3 |
Molecular Weight |
265.6 g/mol |
IUPAC Name |
2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol |
InChI |
InChI=1S/C8H15Cl3O3/c1-5(4-7(2,3)13)14-6(12)8(9,10)11/h5-6,12-13H,4H2,1-3H3 |
InChI Key |
QVFWZNCVPCJQOP-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |
Canonical SMILES |
CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |
Appearance |
Solid powder |
boiling_point |
304.7°Cat760mmHg |
melting_point |
103 °C 103.0 °C |
Other CAS No. |
3563-58-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chloralodol; Chloralodolum; Chlorhexadol; Lora; Mecoral |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Chloralodol on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloralodol, a sedative and hypnotic agent, exerts its primary pharmacological effects on the central nervous system through its active metabolite, 2,2,2-trichloroethanol (TCEt). This guide delineates the mechanism by which TCEt modulates the function of γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the brain. TCEt acts as a positive allosteric modulator of GABA-A receptors, enhancing GABA-mediated chloride currents and, at higher concentrations, directly activating the receptor. This potentiation of inhibitory neurotransmission underlies the sedative and hypnotic properties of this compound. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for studying these interactions, and visual representations of the key pathways and mechanisms.
Introduction: From this compound to 2,2,2-Trichloroethanol
This compound is a pro-drug that undergoes rapid metabolic conversion to its active form, 2,2,2-trichloroethanol (TCEt), primarily by alcohol dehydrogenase in the liver.[1] The sedative and hypnotic effects of this compound are attributable to the action of TCEt on GABA-A receptors.[2][3] Understanding the mechanism of action of this compound, therefore, necessitates a thorough examination of the interaction of TCEt with these receptors.
Quantitative Analysis of Trichloroethanol's Interaction with GABA-A Receptors
Electrophysiological studies have provided quantitative data on the functional modulation of GABA-A receptors by TCEt. The primary mechanism is the potentiation of GABA-activated chloride currents.
| Parameter | Value | Receptor/Cell Type | Method | Reference |
| EC50 (Potentiation of 1 µM GABA) | 3.0 ± 1.4 mM | Mouse Hippocampal Neurons | Whole-Cell Patch Clamp | [2][3] |
| Emax (Potentiation of 1 µM GABA) | 576 ± 72% of control | Mouse Hippocampal Neurons | Whole-Cell Patch Clamp | [2][3] |
Table 1: Functional Potency of 2,2,2-Trichloroethanol on GABA-A Receptors
Mechanism of Action at the GABA-A Receptor
TCEt enhances the function of GABA-A receptors through positive allosteric modulation. This means that TCEt binds to a site on the receptor that is distinct from the GABA binding site and, in doing so, increases the receptor's response to GABA.[2][3]
Allosteric Modulation and Direct Activation
At clinically relevant concentrations, TCEt potentiates the chloride current induced by sub-saturating concentrations of GABA.[2][3] This potentiation manifests as both an increase in the amplitude and a prolongation of the GABA-activated currents.[4] At higher concentrations (≥ 2.5 mM), TCEt can directly activate the GABA-A receptor, opening the chloride channel in the absence of GABA.[2][3] This direct activation is, however, a less potent effect compared to its modulation of GABA-induced currents.
Binding Site and Subunit Selectivity
The binding site for TCEt on the GABA-A receptor is distinct from the binding sites for benzodiazepines, neurosteroids, and barbiturates.[3] Site-directed mutagenesis studies have provided evidence that the binding site for TCEt is located within the transmembrane domains of the GABA-A receptor subunits. Specifically, a mutation of a methionine residue to a tryptophan at position 286 (M286W) in the third transmembrane domain (TM3) of the β1 subunit abolishes the positive modulatory effect of TCEt on α2β1 receptors.[2] In contrast, mutations in the α2 subunit that are known to affect the action of other anesthetics do not alter the modulation by TCEt.[2] This suggests that the β subunit is a critical determinant for the action of TCEt.
| Receptor Subunit Combination | Effect of Trichloroethanol | Key Findings | Reference(s) |
| α2β1 | Potentiation of GABA-induced currents | Positive modulation is abolished by a M286W mutation in the β1 subunit. | [2] |
| α2 subunit mutations | No change in potentiation | Suggests the α2 subunit is not a primary determinant of TCEt's modulatory site. | [2] |
| Receptors in mouse hippocampal neurons | Potentiation of GABA-induced currents and direct activation at higher concentrations | The effect is not blocked by the benzodiazepine antagonist flumazenil, confirming a distinct binding site. | [2][3] |
Table 2: Subunit Selectivity of 2,2,2-Trichloroethanol
Experimental Protocols
The primary technique for characterizing the mechanism of action of compounds like TCEt on GABA-A receptors is whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells Expressing Recombinant GABA-A Receptors
This method allows for the study of specific GABA-A receptor subunit combinations in a controlled environment.
Objective: To measure the potentiation of GABA-activated currents by TCEt on a specific GABA-A receptor subtype (e.g., α1β2γ2).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the cDNAs for the desired GABA-A receptor subunits.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
Agonist and Modulator Solutions: Stock solutions of GABA and TCEt are prepared and diluted to their final concentrations in the external solution.
Procedure:
-
Cell Culture: Culture transfected HEK293 cells on glass coverslips. Recordings are typically performed 24-48 hours after transfection.
-
Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette under positive pressure.
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.
-
Drug Application:
-
Establish a stable baseline by applying a sub-saturating concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 5 seconds) at regular intervals.
-
Co-apply the same concentration of GABA with varying concentrations of TCEt.
-
Include a washout period with only external solution between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of TCEt.
-
Calculate the percentage potentiation for each TCEt concentration.
-
Plot the concentration-response curve and fit with the Hill equation to determine the EC50 and Emax.
-
Conclusion
The sedative and hypnotic effects of this compound are mediated by its active metabolite, 2,2,2-trichloroethanol, which acts as a positive allosteric modulator of GABA-A receptors. TCEt enhances GABAergic neurotransmission by potentiating GABA-induced chloride currents through a binding site located within the transmembrane domains of the receptor, with the β subunit playing a critical role. While the precise binding affinity and a comprehensive profile of subtype selectivity require further investigation, the existing electrophysiological data provide a solid foundation for understanding the core mechanism of action of this compound. The experimental protocols outlined in this guide offer a framework for further research into the nuanced interactions of this compound and its metabolites with the diverse family of GABA-A receptors.
References
- 1. Scientists reveal cryo-EM structure of human α5β3 GABAA receptor [zju.edu.cn]
- 2. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM structure of the benzodiazepine-sensitive α1β1γ2S tri-heteromeric GABAA receptor in complex with GABA | eLife [elifesciences.org]
- 4. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Historical Development and Synthesis of Chloralodol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloralodol, also known as chlorhexadol, is a sedative and hypnotic agent chemically identified as 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol. As a prodrug of chloral hydrate, it was developed to offer a better-tolerated alternative with reduced gastric irritation. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, physicochemical properties, and the evolution of its therapeutic use. The document includes detailed experimental protocols, quantitative data organized for comparative analysis, and visualizations of key chemical processes to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
This compound emerged from the lineage of chloral-based hypnotics, with chloral hydrate being the first synthetic sedative-hypnotic drug, first synthesized in 1832.[1] While effective, chloral hydrate was known for its unpleasant taste and tendency to cause gastric irritation. This led to the exploration of derivatives that would retain the therapeutic effects while minimizing adverse effects. This compound was one such derivative, designed to slowly hydrolyze into chloral hydrate after administration, thereby reducing direct contact of high concentrations of chloral hydrate with the gastric mucosa.[2]
This guide will first trace the historical milestones in the development of chloral-based sedatives, leading to the synthesis of this compound. Subsequently, it will provide a detailed account of its synthesis, including experimental procedures. Finally, a comprehensive summary of its known physicochemical properties will be presented in a structured format.
Historical Development
The story of this compound is intrinsically linked to its parent compound, chloral hydrate.
-
1832: Justus von Liebig first synthesizes chloral hydrate.[1]
-
Late 19th Century: Chloral hydrate becomes widely used as a sedative and hypnotic.
-
Mid-20th Century: Research focuses on developing derivatives of chloral hydrate with improved tolerability.
-
1960: A significant development in the synthesis of chloral derivatives is marked by a US patent granted to E. V. Christensen for the preparation of compounds including this compound. This patent details the reaction of chloral with polyhydric alcohols.
This compound was classified as a Schedule III drug in the United States; however, it is no longer marketed and prescribed in the US.[3] Its therapeutic usefulness has been rated as low, with a moderate likelihood of abuse.[2]
Synthesis of this compound
The primary method for synthesizing this compound involves the reaction of chloral (trichloroacetaldehyde) with 2-methyl-2,4-pentanediol.
Reaction Scheme
The synthesis is a hemiacetal formation reaction. The aldehyde group of chloral reacts with one of the hydroxyl groups of 2-methyl-2,4-pentanediol.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is based on the principles of hemiacetal formation between an aldehyde and an alcohol.
Materials:
-
Chloral (Trichloroacetaldehyde)
-
2-Methyl-2,4-pentanediol
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Stirring apparatus
-
Reaction vessel
-
Cooling bath
-
Apparatus for solvent removal (e.g., rotary evaporator)
-
Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
In a clean, dry reaction vessel, dissolve 2-methyl-2,4-pentanediol in an appropriate volume of anhydrous solvent.
-
Cool the solution in a cooling bath.
-
Slowly add an equimolar amount of chloral to the cooled solution with continuous stirring.
-
Maintain the reaction at a low temperature for several hours to allow for the formation of the hemiacetal.
-
After the reaction is complete (monitored by techniques such as Thin Layer Chromatography), remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound crystals.
Quantitative Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₅Cl₃O₃ | [4] |
| Molar Mass | 265.56 g/mol | [3][5] |
| Melting Point | 103 °C | [5] |
| Boiling Point | 304.7 °C at 760 mmHg | [5] |
| Solubility | Hydrolyzes in aqueous solution. | |
| Readily soluble in alcohol and chloroform. | ||
| Moderately soluble in ether. | ||
| Slightly soluble in carbon tetrachloride. | ||
| Physical Description | Crystals |
Signaling Pathways and Experimental Workflows
As this compound is a prodrug of chloral hydrate, its primary mechanism of action is mediated through its active metabolite, trichloroethanol. The following diagram illustrates the metabolic pathway.
Caption: Metabolic pathway and mechanism of action of this compound.
The experimental workflow for the synthesis and purification of this compound can be summarized as follows:
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This compound represents a notable development in the history of sedative-hypnotic drugs, born from the necessity to improve the properties of its predecessor, chloral hydrate. Its synthesis via the reaction of chloral and 2-methyl-2,4-pentanediol is a straightforward application of hemiacetal chemistry. While its clinical use has waned with the advent of newer and safer medications, the study of its historical development, synthesis, and properties provides valuable insights for medicinal chemists and drug development professionals. This guide has consolidated the available technical information on this compound to serve as a comprehensive reference for the scientific community.
References
- 1. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Lora | C8H15Cl3O3 | CID 19094 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacokinetic profile of Chloralodol in animal models
An In-depth Technical Guide on the Pharmacokinetic Profile of Chloralodol and its Active Metabolite, Chloral Hydrate, in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as chlorhexadol, functions as a prodrug that is rapidly metabolized to its active form, chloral hydrate. Consequently, the vast majority of pharmacokinetic research available in animal models focuses on chloral hydrate and its subsequent metabolites. This guide provides a comprehensive overview of the pharmacokinetic profile of chloral hydrate in preclinical animal models, offering insights into its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for the development and evaluation of compounds related to this chemical class.
Pharmacokinetic Profile of Chloral Hydrate
Chloral hydrate is quickly absorbed and metabolized, making its detection in plasma challenging. Its pharmacological effects are primarily due to its metabolite, trichloroethanol.
Metabolism
Following administration, chloral hydrate is rapidly metabolized into two major metabolites: trichloroethanol (TCOH) and trichloroacetic acid (TCA). TCOH is further conjugated to form trichloroethanol glucuronide (TCOG). Dichloroacetic acid (DCA) has also been identified as a metabolite. The metabolism of chloral hydrate is a critical factor in its pharmacokinetic profile and toxicological evaluation. In B6C3F1 mice, the formation and metabolism of these metabolites appear to be dose-dependent.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of chloral hydrate and its metabolites in mice and rats.
Table 1: Pharmacokinetic Parameters of Chloral Hydrate in Male B6C3F1 Mice Following Intravenous Administration
| Dose (mg/kg) | Half-life (t½) (h) | Systemic Clearance (L/h/kg) |
| 11.2 | 0.09 | 36 |
| 112 | 0.32 | 20 |
| 336 | 0.40 | 7.6 |
Data from IARC Publications.[1]
Table 2: Time to Maximum Plasma Concentration (Tmax) of Chloral Hydrate and its Metabolites in Mice and Rats
| Compound | Animal Model | Tmax |
| Chloral Hydrate | Mice and Rats | 0.25 hours |
| Trichloroacetic Acid (TCA) | Mice | 1 hour |
| Trichloroacetic Acid (TCA) | Rats | 1-6 hours |
| Trichloroethanol (TCOH) | Mice | 0.25 hours |
| Trichloroethanol (TCOH) | Rats | 0.25 hours |
| Trichloroethanol Glucuronide (TCOG) | Rats | 1 hour |
Data from National Toxicology Program (NTP) and PubMed.[2][3]
Table 3: Plasma Half-life (t½) of Chloral Hydrate Metabolites in Mice and Rats
| Compound | Animal Model | Half-life (t½) |
| Trichloroethanol (TCOH) and Trichloroethanol Glucuronide (TCOG) | Rats | Significantly greater than in mice |
Data from PubMed.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments.
Animal Models
Commonly used animal models for pharmacokinetic studies of chloral hydrate include male B6C3F1 mice and Fischer 344 rats.[2]
Dosing and Administration
Oral Gavage:
-
Animals are weighed to determine the correct dosing volume, with a maximum recommended volume of 10 ml/kg for mice.[4][5][6]
-
An appropriately sized gavage needle (e.g., 18-20 gauge for mice) with a rounded tip is selected.[4][5]
-
The length of the gavage tube is measured against the animal, from the tip of the nose to the last rib, to prevent perforation of the stomach.[4][6]
-
The animal is restrained, and the head is extended to create a straight line through the neck and esophagus.[4][5]
-
The gavage tube is gently inserted into the diastema of the mouth and advanced along the upper palate into the esophagus.[4] The substance is then administered slowly.[7]
-
The animal is monitored for any signs of distress post-administration.[4][5]
Blood Sample Collection
Tail Vein Sampling (Mice):
-
The mouse is placed in a restraint tube.[8]
-
The lateral tail vein is punctured with a sterile needle (e.g., 25 gauge) or lancet.[8] It is not appropriate to cut the tail with a scalpel.[10]
-
Blood is collected in a capillary tube.[8] The maximum volume of blood to be collected should be in accordance with institutional guidelines (e.g., typically no more than 10% of the circulating blood volume in a single collection every two weeks).[8]
-
Pressure is applied to the puncture site to ensure hemostasis.[8][11]
Analytical Methods
Gas Chromatography (GC): Gas chromatography with electron capture detection (GC-ECD) is a common method for the quantification of chloral hydrate and its metabolites in biological samples.[1][12]
-
Sample Preparation: Biological samples (e.g., plasma, urine) are prepared for analysis. This may involve extraction of chloral hydrate and trichloroethanol with a solvent like diethyl ether and methylation of trichloroacetic acid.[12]
-
Internal Standard: An internal standard, such as 2,2'-dichloroethanol, is added to the samples.[12]
-
Analysis: The prepared samples are injected into the gas chromatograph for separation and detection.
-
Quantification: The concentrations of the analytes are determined by comparing their peak areas to those of the internal standard and calibration standards. Detection limits can be as low as 5 ng/mL for chloral hydrate and trichloroethanol, and 10 ng/mL for trichloroacetic acid in plasma.[12]
Liquid Chromatography (LC): Liquid chromatographic methods have also been developed, often involving derivatization of chloral hydrate prior to analysis.[1][13]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study in an animal model.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Metabolism of chloral hydrate in mice and rats after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Tail Vein Blood Collection in Mice | Animals in Science [queensu.ca]
- 9. Rodent Blood Collection | Research Animal Resources and Compliance | University of Wisconsin-Madison [rarc.wisc.edu]
- 10. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 11. ovpr.uchc.edu [ovpr.uchc.edu]
- 12. Determination of chloral hydrate and its metabolites (trichloroethanol and trichloracetic acid) in human plasma and urine using electron capture gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Vitro Stability and Degradation of Chloralodol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-vitro stability and degradation of Chloralodol. This compound, a prodrug of chloral hydrate, undergoes hydrolysis as its primary degradation pathway. This document outlines the anticipated degradation pathways, summarizes the stability of its active metabolite, chloral hydrate, under various conditions, and provides detailed experimental protocols for conducting forced degradation studies. The information presented herein is intended to guide researchers and drug development professionals in designing and executing stability-indicating studies for this compound and related compounds.
Introduction
This compound, chemically known as 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol, is a sedative and hypnotic agent.[1][2] It functions as a prodrug, which undergoes slow hydrolysis in the body to release its active metabolite, chloral hydrate.[1] This slow conversion is believed to reduce gastric irritation compared to direct administration of chloral hydrate.[1] Understanding the in-vitro stability and degradation profile of this compound is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.
The primary degradation pathway of this compound is its hydrolysis to chloral hydrate and 2-methyl-2,4-pentanediol. Subsequently, chloral hydrate itself can degrade, particularly under alkaline conditions, to form chloroform and formic acid.[3] This two-step degradation process is central to the stability considerations of this compound.
Degradation Pathways of this compound
The in-vitro degradation of this compound is expected to proceed through a two-step pathway. The initial and primary degradation is the hydrolysis of the ether linkage, releasing chloral hydrate. This reaction is likely to be influenced by pH and temperature. The second step involves the degradation of the released chloral hydrate.
Step 1: Hydrolysis of this compound to Chloral Hydrate
The hydrolysis of this compound breaks the ether bond, yielding chloral hydrate and 2-methyl-2,4-pentanediol. This reaction is anticipated to be the rate-limiting step in the overall degradation of the parent molecule.
Step 2: Degradation of Chloral Hydrate
Chloral hydrate is known to be unstable in alkaline conditions, where it undergoes the haloform reaction to produce chloroform and formic acid.[3] This reaction is essentially irreversible and represents a critical degradation pathway for the active metabolite of this compound.
In-Vitro Stability Profile
Due to the limited availability of specific in-vitro stability data for this compound, the following sections summarize the known stability of its active metabolite, chloral hydrate, under various stress conditions. It is reasonable to infer that the factors promoting the degradation of chloral hydrate will also be relevant to the overall stability of a this compound formulation, following the initial hydrolysis step.
Summary of Chloral Hydrate Stability
Studies on extemporaneously compounded oral solutions of chloral hydrate have demonstrated good stability under refrigerated (5°C) and room temperature (25°C) conditions for up to 180 days, with concentrations remaining above 96% of the initial value.[4] In another study, a 7% chloral hydrate syrup was found to be stable for at least 180 days at both room temperature (20 ± 1 °C) and under refrigeration (5 ± 2 °C).[5]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6][7] The following tables outline the expected outcomes of forced degradation studies on this compound, based on its chemical structure and the known stability of chloral hydrate.
Table 1: Predicted In-Vitro Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Expected Primary Degradation of this compound | Expected Subsequent Degradation of Chloral Hydrate |
| Acidic Hydrolysis | 0.1 M HCl, heat | Hydrolysis to Chloral Hydrate | Generally stable |
| Alkaline Hydrolysis | 0.1 M NaOH, room temperature | Rapid hydrolysis to Chloral Hydrate | Rapid degradation to Chloroform and Formic Acid |
| Oxidative Stress | 3% H₂O₂, heat | Potential for minor oxidation | Potential for minor oxidation |
| Thermal Stress | 60°C | Slow hydrolysis to Chloral Hydrate | Generally stable |
| Photostability | UV/Vis light exposure | To be determined | Generally stable |
Table 2: Summary of Quantitative Stability Data for Chloral Hydrate in Oral Solution
| Storage Condition | Duration | Initial Concentration | Final Concentration (% of Initial) | Reference |
| 25 mg/mL at 5°C | 180 days | 25 mg/mL | > 96% | [4] |
| 100 mg/mL at 5°C | 180 days | 100 mg/mL | > 96% | [4] |
| 25 mg/mL at 25°C | 180 days | 25 mg/mL | > 96% | [4] |
| 100 mg/mL at 25°C | 180 days | 100 mg/mL | > 96% | [4] |
| 40 mg/mL at 5 ± 3°C | 180 days | 40 mg/mL | 90 - 100% | |
| 40 mg/mL at 30°C | 180 days | 40 mg/mL | 90 - 100% | |
| 7% Syrup at 5 ± 2°C | 180 days | 7% (w/v) | > 98% | [5] |
| 7% Syrup at 20 ± 1°C | 180 days | 7% (w/v) | > 98% | [5] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for pharmaceutical stress testing.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. For hydrolysis studies, an aqueous solution may be prepared, taking into account the solubility of this compound.
Acidic Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the sample using a validated stability-indicating analytical method.
Alkaline Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the sample using a validated stability-indicating analytical method.
Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
Analyze the sample using a validated stability-indicating analytical method.
Thermal Degradation
-
Place the solid this compound drug substance in a thermostatically controlled oven at 60°C for 48 hours.
-
Prepare a solution of this compound (1 mg/mL) and incubate at 60°C for 48 hours.
-
At specified time points, withdraw samples of both the solid and the solution.
-
Prepare the solid sample by dissolving it in a suitable solvent.
-
Dilute all samples with the mobile phase to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating analytical method.
Photostability Testing
-
Expose the solid this compound drug substance and a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
At the end of the exposure period, prepare the solid sample by dissolving it in a suitable solvent.
-
Dilute all samples with the mobile phase to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating analytical method.
Analytical Methodologies
A validated stability-indicating analytical method is essential for the accurate determination of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for such studies. The method should be capable of separating the parent drug from all potential degradation products and from any components of the formulation matrix.
Method validation should be performed according to ICH guidelines and should include specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
The in-vitro stability of this compound is primarily governed by its hydrolysis to chloral hydrate. Subsequent degradation of chloral hydrate, particularly in alkaline environments, leads to the formation of chloroform and formic acid. This technical guide provides a framework for understanding and investigating the stability of this compound through forced degradation studies. The experimental protocols and stability data for the active metabolite, chloral hydrate, serve as a valuable resource for researchers and drug development professionals in the design of stable formulations and the establishment of appropriate analytical methods for this compound. Further studies are warranted to quantify the kinetics of this compound hydrolysis under various in-vitro conditions.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. Lora | C8H15Cl3O3 | CID 19094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical and Microbiological Stability of Extemporaneously Compounded Chloral Hydrate Oral Liquid Dosage Forms in PCCA Base, SuspendIt® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Stability of Extemporaneously Compounded Chloral Hydrate Oral Solution - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
A Deep Dive into the Neuropharmacology of Chloralodol and its Precursors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Introduction
The therapeutic landscape of sedatives and hypnotics has evolved significantly, yet the study of older compounds like chloralodol offers valuable insights into the fundamental mechanisms of action at the GABA-A receptor. This compound was developed as a better-tolerated alternative to chloral hydrate, aiming to reduce the gastric irritation associated with the parent compound through slower hydrolysis.[1] Meprobamate, a carbamate derivative, shares the same molecular target and offers a point of comparison for anxiolytic versus hypnotic effects. Understanding the nuances in the neuropharmacological effects of these molecules is crucial for the rational design of novel therapeutics targeting the GABAergic system.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action for this compound (via its active metabolite trichloroethanol), chloral hydrate (also via trichloroethanol), and meprobamate is the potentiation of GABAergic neurotransmission through positive allosteric modulation of the GABA-A receptor.[2][3]
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.
Positive allosteric modulators like trichloroethanol and meprobamate do not bind to the same site as GABA (the orthosteric site). Instead, they bind to distinct allosteric sites on the receptor complex. This binding induces a conformational change that increases the efficiency of GABA binding and/or the frequency and duration of channel opening in response to GABA.[3] The end result is an enhanced inhibitory signal.
Quantitative Neuropharmacological Data
The following tables summarize the available quantitative data for trichloroethanol (the active metabolite of this compound and chloral hydrate) and meprobamate. Direct quantitative data for this compound is scarce due to its nature as a prodrug.
Table 1: In Vitro Efficacy at GABA-A Receptors
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Trichloroethanol | Native mouse hippocampal neurons | Whole-cell patch clamp | EC50 (for potentiation of 1 µM GABA) | 3.0 ± 1.4 mM | [4] |
| Meprobamate | Recombinant α1β2γ2 | Whole-cell patch clamp | EC50 (for GABA potentiation) | 28.6 ± 2.75 µM | [5] |
| Meprobamate | Recombinant α2β2γ2 | Whole-cell patch clamp | EC50 (for GABA potentiation) | 32.8 ± 1.81 µM | [5] |
| Meprobamate | Recombinant α3β2γ2 | Whole-cell patch clamp | EC50 (for GABA potentiation) | 34.8 ± 2.09 µM | [5] |
| Meprobamate | Recombinant α5β2γ2 | Whole-cell patch clamp | EC50 (for GABA potentiation) | 0.8 ± 0.23 µM | [5] |
Table 2: In Vivo Behavioral Effects
| Compound | Animal Model | Species | Effect | Effective Dose (ED50) | Reference |
| Meprobamate | Elevated Plus Maze | Mouse (BALB/c) | Anxiolytic-like | 60 mg/kg |
Table 3: Comparative Pharmacokinetics
| Compound | Bioavailability | Half-life (t½) | Time to Peak Plasma Concentration (Tmax) | Metabolism |
| This compound | Data not available | Data not available | Data not available | Hydrolyzes to chloral hydrate |
| Chloral Hydrate | Well absorbed | Minutes (parent drug); 8-12 hours (trichloroethanol) | ~1 hour (trichloroethanol) | Rapidly metabolized to trichloroethanol (active) and trichloroacetic acid (inactive) by alcohol dehydrogenase.[2][6] |
| Meprobamate | Well absorbed (~85%) | 6-17 hours | 1-3 hours | Metabolized in the liver to inactive glucuronide conjugates.[1] |
Detailed Experimental Protocols
In Vitro: Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion flow through the GABA-A receptor channels in response to the application of GABA and the modulatory effects of the test compounds.
Objective: To determine the effect of trichloroethanol or meprobamate on GABA-activated chloride currents.
Methodology:
-
Cell Preparation: Neurons (e.g., cultured hippocampal neurons) or cells expressing recombinant GABA-A receptors (e.g., HEK293 cells) are cultured on coverslips.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of a microscope and continuously perfused with an artificial cerebrospinal fluid (aCSF). A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular ionic composition, is used as the recording electrode.
-
Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and a high-resistance "gigaohm" seal is formed. A brief pulse of suction is then applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.
-
Drug Application: A low concentration of GABA (typically the EC10-EC20, the concentration that elicits 10-20% of the maximal response) is applied to the cell to elicit a baseline current.
-
Modulator Application: The test compound (trichloroethanol or meprobamate) is co-applied with GABA, and the change in the amplitude and/or duration of the chloride current is measured.
-
Data Analysis: Dose-response curves are generated by applying a range of concentrations of the test compound to determine the EC50 value for potentiation.
Whole-cell patch clamp workflow.
In Vivo: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.
Objective: To evaluate the anxiolytic effects of meprobamate.
Methodology:
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.
-
Animal Handling: Rodents (mice or rats) are handled for several days prior to testing to reduce stress.
-
Drug Administration: The test compound (meprobamate) or vehicle is administered to the animals at a specified time before the test (e.g., 30 minutes).
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes). The session is recorded by a video camera.
-
Data Collection: An automated tracking system or a trained observer scores various behavioral parameters, including:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Elevated Plus Maze experimental design.
In Vivo: Loss of Righting Reflex (LORR)
The LORR assay is a common method to assess the sedative and hypnotic effects of drugs in rodents.
Objective: To determine the sedative/hypnotic potency of this compound, chloral hydrate, or their active metabolites.
Methodology:
-
Animal Preparation: Rodents are individually housed and acclimated to the testing room.
-
Drug Administration: A range of doses of the test compound is administered to different groups of animals.
-
Assessment of Righting Reflex: At a predetermined time after drug administration, the animal is gently placed on its back.
-
LORR Determination: The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is defined as the loss of righting reflex.
-
Data Analysis: The dose of the drug that causes LORR in 50% of the animals (the ED50) is calculated to determine the hypnotic potency. The duration of LORR (the time from the loss to the regaining of the righting reflex) can also be measured as an indicator of the duration of action.
Signaling Pathways
The binding of a positive allosteric modulator to the GABA-A receptor enhances the primary inhibitory signaling cascade.
GABA-A receptor signaling pathway.
Activation of the GABA-A receptor by GABA, potentiated by a positive allosteric modulator, leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent decreased neuronal excitability. This is the fundamental mechanism underlying the sedative and anxiolytic effects. Additionally, the function of the GABA-A receptor itself can be modulated by intracellular signaling molecules such as Protein Kinase C (PKC), which can phosphorylate the receptor subunits and alter its activity, providing a mechanism for dynamic regulation of inhibitory neurotransmission.[2]
Comparative Analysis and Discussion
-
Potency and Efficacy: The available EC50 data suggests that meprobamate is a more potent modulator of certain GABA-A receptor subtypes (particularly α5-containing receptors) than trichloroethanol. The higher millimolar EC50 for trichloroethanol indicates that it is a lower-potency modulator. This difference in potency may contribute to the distinct clinical profiles of these drugs, with meprobamate being primarily used as an anxiolytic at lower doses, while chloral hydrate (and by extension, this compound) is used as a hypnotic.
-
Pharmacokinetics: The rapid metabolism of chloral hydrate to trichloroethanol results in a relatively fast onset of action.[2] The longer half-life of meprobamate contributes to its longer duration of action.[1] this compound, as a prodrug, is expected to have a slower onset of action compared to chloral hydrate, as it requires an additional hydrolysis step to release the active compound. This slower release is also the basis for its improved gastrointestinal tolerability.[1]
-
Clinical Implications: The neuropharmacological profiles of these compounds underscore the importance of GABA-A receptor subtype selectivity in determining the clinical effects of a drug. The differential effects of meprobamate across various α subunits highlight the potential for developing more selective anxiolytics with fewer sedative side effects. The prodrug strategy employed for this compound demonstrates a classic approach to improving the pharmaceutical properties of a drug.
Conclusion
This compound, chloral hydrate, and meprobamate, despite their different chemical structures, converge on the GABA-A receptor to produce their sedative and anxiolytic effects. The active metabolite of this compound and chloral hydrate, trichloroethanol, and meprobamate act as positive allosteric modulators, enhancing the inhibitory effects of GABA. While a complete quantitative comparison is hampered by the lack of publicly available binding affinity data, the existing efficacy and pharmacokinetic information reveals important differences in their potency and temporal profiles. This in-depth guide provides a framework for understanding the neuropharmacological effects of these compounds and serves as a valuable resource for researchers and professionals in the field of drug development. Further investigation into the subtype selectivity and binding kinetics of these and other GABA-A receptor modulators will continue to inform the design of safer and more effective therapeutics for a range of neurological and psychiatric disorders.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 3. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of direct gating and allosteric modulatory effects of meprobamate in recombinant GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Unveiling Chloralodol: A Technical Primer on its Discovery and Initial Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of Chloralodol, a sedative-hypnotic agent. Synthesized as a derivative of chloral hydrate, this compound was developed to offer a therapeutic alternative with an improved tolerance profile. This document details its chemical properties, mechanism of action, and the early-stage pharmacological data that defined its profile as a central nervous system depressant. All quantitative data from seminal studies are presented in tabular format for clarity and comparative analysis. Detailed experimental methodologies are provided to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of the underlying scientific principles.
Introduction
This compound, chemically known as 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol, emerged from the mid-20th-century pursuit of safer and better-tolerated hypnotic agents.[1] As a derivative of chloral hydrate, a compound with a long history of use as a sedative, this compound was designed to mitigate the gastric irritation and other side effects associated with its parent compound.[1] This was achieved through its formulation as a prodrug, which undergoes slower hydrolysis in the body to release the active metabolite, trichloroethanol.[1] This guide delves into the foundational research that first described the synthesis and pharmacological properties of this compound, providing a technical foundation for professionals in the fields of pharmacology and drug development.
Chemical and Physical Properties
This compound, also known by its synonym Chlorhexadol, is a complex alcohol. Its chemical structure features a chloral moiety linked to a methylpentanol backbone.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol | [1] |
| Synonyms | Chlorhexadol | [1] |
| Molecular Formula | C₈H₁₅Cl₃O₃ | |
| Molecular Weight | 265.56 g/mol | |
| CAS Number | 3563-58-4 | [1] |
| Physical Form | Not specified in initial reports | |
| Solubility | Not specified in initial reports |
Synthesis
The initial synthesis of this compound, as investigated by Condouris and Bonnycastle in 1961, involved the reaction of chloral hydrate with 2-methyl-2,4-pentanediol. While the seminal publication does not provide a detailed, step-by-step synthesis protocol, the fundamental reaction is understood to be a hemiacetal formation.
General Synthetic Scheme
The synthesis can be conceptually understood as the acid-catalyzed reaction between the aldehyde group of chloral (in equilibrium with chloral hydrate) and one of the hydroxyl groups of 2-methyl-2,4-pentanediol.
Initial Pharmacological Characterization
The primary pharmacological investigations of this compound were conducted to determine its hypnotic and sedative properties, toxicity, and mechanism of action, largely in comparison to its parent compound, chloral hydrate.
Experimental Protocols
The foundational studies, as reported by Condouris and Bonnycastle, utilized animal models to assess the pharmacological profile of this compound.
The hypnotic activity, defined as the dose required to induce sleep in 50% of the test subjects (ED₅₀), was determined in mice.
-
Animal Model: Male albino mice.
-
Drug Administration: Oral (p.o.) administration of this compound suspended in a suitable vehicle.
-
Endpoint: Loss of the righting reflex, where the animal is unable to return to an upright position when placed on its back.
-
Procedure:
-
Groups of mice were administered graded doses of this compound.
-
Each animal was observed for the presence or absence of the righting reflex at specified time points post-administration.
-
The percentage of animals in each group exhibiting hypnosis was recorded.
-
The ED₅₀ was calculated using a probit analysis or a similar statistical method.
-
The acute toxicity, or the dose causing mortality in 50% of the animals (LD₅₀), was also determined in mice.
-
Animal Model: Male albino mice.
-
Drug Administration: Oral (p.o.) administration of this compound.
-
Observation Period: Typically 24 to 72 hours.
-
Procedure:
-
Groups of mice were administered single, graded doses of this compound.
-
The number of mortalities in each group was recorded over the observation period.
-
The LD₅₀ was calculated using a recognized statistical method, such as the Miller-Tainter method.[2]
-
Quantitative Data
The initial pharmacological studies yielded the following quantitative data for this compound in mice.
Table 2: Acute Toxicity and Hypnotic Potency of this compound in Mice
| Parameter | Route | Value (mg/kg) | 95% Confidence Limits | Reference |
| LD₅₀ | Oral | 1400 | 1250 - 1568 | [1] |
| ED₅₀ (Hypnosis) | Oral | 280 | 248 - 316 | [1] |
Therapeutic Index
The therapeutic index (TI), a measure of the relative safety of a drug, is calculated as the ratio of the LD₅₀ to the ED₅₀.
-
Therapeutic Index (TI) = LD₅₀ / ED₅₀ = 1400 / 280 = 5.0
A higher therapeutic index suggests a wider margin of safety between the effective and toxic doses.
Mechanism of Action
This compound itself is pharmacologically inactive. Its therapeutic effects are attributable to its in vivo hydrolysis to trichloroethanol, the same active metabolite as chloral hydrate.
Metabolic Pathway
Signaling Pathway
Trichloroethanol exerts its sedative and hypnotic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex in the central nervous system. This is the primary mechanism shared with benzodiazepines and barbiturates.
References
Chloralodol: A Technical Guide to its Chemical Properties and Solubility for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloralodol (also known as Chlorhexadol) is a sedative and hypnotic agent.[1] It functions as a prodrug, which upon administration, is metabolized into its active form, trichloroethanol. This conversion is preceded by hydrolysis to chloral hydrate.[2] The hypnotic effects are then mediated through the enhancement of the GABA-A receptor complex in the central nervous system, a mechanism shared with benzodiazepines and barbiturates. This technical guide provides an in-depth overview of the chemical properties and solubility of this compound, essential for its effective and safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a tertiary alcohol with the IUPAC name 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol.[3] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅Cl₃O₃ | [3] |
| Molecular Weight | 265.56 g/mol | [3] |
| Melting Point | 102-104 °C | |
| Boiling Point | 304.7 °C at 760 mmHg | [3] |
| Appearance | Colorless solid | [4] |
Solubility Profile
The solubility of a compound is a critical parameter for a wide range of laboratory procedures, from in vitro assays to formulation development. While specific quantitative solubility data for this compound is not extensively available, qualitative descriptions and data for its active metabolite's precursor, chloral hydrate, provide valuable insights.
| Solvent | Qualitative Solubility of this compound | Quantitative Solubility of Chloral Hydrate | Reference |
| Water | Hydrolyzes in aqueous solution | 660 g/100 mL | [4] |
| Ethanol | Readily soluble | Very soluble | [4] |
| Chloroform | Readily soluble | ||
| Ether | Moderately soluble | ||
| Carbon Tetrachloride | Slightly soluble | ||
| Dimethyl Sulfoxide (DMSO) | No specific data available, but generally a good solvent for organic compounds. | No specific data available. |
Metabolic and Signaling Pathway
This compound exerts its therapeutic effects through a multi-step metabolic and signaling cascade. Initially, it undergoes hydrolysis to form chloral hydrate and 2-methyl-2,4-pentanediol. Chloral hydrate is then rapidly metabolized by alcohol dehydrogenase to trichloroethanol, the primary active metabolite. Trichloroethanol subsequently enhances the inhibitory effects of GABA at the GABA-A receptor, leading to sedation and hypnosis. Further metabolism of trichloroethanol results in the formation of trichloroethanol glucuronide and trichloroacetic acid, which are then excreted.
References
Early Studies on the Sedative Effects of Chloralodol: A Technical Review
Foreword: Direct early experimental and clinical data on Chloralodol is exceedingly scarce in published literature. This compound, also known as chlorhexadol, was developed as a derivative of chloral hydrate. Its therapeutic action is contingent on its metabolic conversion to trichloroethanol, the same primary active metabolite responsible for the sedative-hypnotic effects of chloral hydrate. Consequently, this technical guide synthesizes information from early studies on chloral hydrate to provide a comprehensive understanding of the likely sedative profile and experimental evaluation of this compound during its initial period of use.
Introduction to this compound
This compound (2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol) is a sedative and hypnotic agent. It was designed as a pro-drug of chloral hydrate with the intention of improving tolerability by reducing gastric irritation, a common side effect of chloral hydrate. The gradual hydrolysis of this compound in the body releases the active compound, which was thought to provide a smoother onset of action.
Mechanism of Action and Metabolic Pathway
The sedative and hypnotic effects of this compound are not inherent to the molecule itself but are realized after its metabolic breakdown. The primary mechanism involves the enzymatic conversion of this compound to trichloroethanol, a central nervous system depressant.
Metabolic Conversion
This compound is metabolized in the liver and red blood cells by alcohol dehydrogenase and other enzymes. This process yields trichloroethanol, which is the principal active metabolite. Trichloroethanol is further metabolized to trichloroacetic acid, another significant metabolite, before eventual elimination. The sedative effects are primarily attributed to trichloroethanol, which enhances the activity of the GABA-A receptor, the main inhibitory neurotransmitter in the brain. This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability, resulting in sedation and hypnosis.
An In-depth Technical Guide to the Investigation of Chloralodol as a Prodrug of Chloral Hydrate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Chloralodol is a historical hypnotic/sedative that is no longer marketed or prescribed in many countries, including the United States.[1][2] Information regarding its specific pharmacokinetics and the quantitative aspects of its conversion to chloral hydrate is limited in contemporary scientific literature. This guide synthesizes available historical information and detailed data on its active moiety, chloral hydrate, to provide a comprehensive overview for research and informational purposes.
Introduction: The Prodrug Concept
This compound (also known as chlorhexadol) was developed as a prodrug of the well-known sedative-hypnotic agent, chloral hydrate.[3] A prodrug is an inactive or less active compound that is metabolized (in vivo) into a pharmacologically active drug. The primary rationale for developing this compound was to mitigate the gastrointestinal irritation commonly associated with oral administration of chloral hydrate.[3] This is achieved through the slow hydrolysis of this compound in the body, which gradually releases the active drug, chloral hydrate.[3]
The Metabolic Pathway: From this compound to Active Metabolite
The therapeutic action of this compound is entirely dependent on its biotransformation. The metabolic cascade begins with the hydrolysis of this compound to release chloral hydrate. Subsequently, chloral hydrate is rapidly metabolized to its principal active metabolite, trichloroethanol, which is responsible for the hypnotic effects.[3][4][5][6][7]
The overall metabolic pathway is as follows:
-
Hydrolysis: this compound is hydrolyzed to yield chloral hydrate and 2-methyl-2,4-pentanediol.
-
Reduction (Primary Route): Chloral hydrate is rapidly reduced by alcohol dehydrogenase to trichloroethanol (TCE), the primary active hypnotic metabolite.[5][8]
-
Oxidation (Secondary Route): A smaller portion of chloral hydrate is oxidized to trichloroacetic acid (TCA), an inactive metabolite with a much longer half-life.[4][7]
-
Conjugation: Trichloroethanol can be further conjugated with glucuronic acid to form an inactive metabolite that is excreted by the kidneys.[4][8]
The following diagram illustrates the biotransformation of this compound.
Caption: Metabolic pathway of this compound to its active and inactive metabolites.
Quantitative Data: Pharmacokinetics of Chloral Hydrate and Metabolites
Due to the rapid and complete conversion of the prodrug, the pharmacologically relevant parameters are those of chloral hydrate and its metabolite, trichloroethanol. Chloral hydrate itself has a very short half-life of only a few minutes, making its active metabolite the key parameter for assessing bioavailability and effect.[7][9]
Table 1: Pharmacokinetic Parameters of Trichloroethanol (TCE) and Trichloroacetic Acid (TCA) after Oral Administration of Chloral Hydrate
| Parameter | Trichloroethanol (TCE) | Trichloroacetic Acid (TCA) | Reference(s) |
|---|---|---|---|
| Time to Peak Plasma Conc. (t_max) | 0.7 - 2.4 hours | ~4-5 days | [4][9] |
| Peak Plasma Concentration (C_max) | ~3 - 6 µg/mL (dose-dependent) | N/A (accumulates) | [9] |
| Terminal Half-life (t_½) | 8 - 12 hours | 67 - 94 hours | [7][8][9] |
| Primary Role | Active Hypnotic Metabolite | Inactive Metabolite |[5][6][7] |
Note: Values are approximate and can vary based on dosage, patient population (e.g., pediatric vs. adult), and individual metabolic differences.[8]
Experimental Protocols
While specific protocols for investigating this compound are scarce, the methodology for evaluating its bioactivation would follow standard pharmacokinetic study designs for orally administered prodrugs. The primary goal is to quantify the parent compound (this compound), the released active drug (chloral hydrate), and the subsequent active and inactive metabolites (TCE and TCA) in biological matrices over time.
This protocol is a generalized representation based on standard practices for such investigations.[9]
-
Subject Recruitment: A cohort of healthy human volunteers is selected based on inclusion/exclusion criteria (e.g., age, weight, no concurrent medications).
-
Study Design: A randomized, single-dose, crossover design is typically employed. Subjects would receive a single oral dose of this compound and, after a washout period of at least 4 weeks, a molar equivalent dose of chloral hydrate as a control.[9]
-
Dosing and Administration: The investigational product (this compound capsule) and reference product (chloral hydrate solution or capsule) are administered with a standardized volume of water after an overnight fast.[9]
-
Blood Sampling: Serial venous blood samples are collected into appropriate tubes (e.g., containing sodium fluoride/potassium oxalate to inhibit ex vivo metabolism) at predefined time points. A typical schedule might be: pre-dose, and then at 5, 10, 20, 40, 60 minutes, and 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 144 hours post-administration.[9]
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then immediately frozen and stored at -20°C or lower until analysis.[9]
-
Bioanalytical Method:
-
A validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is used for the simultaneous quantification of this compound, chloral hydrate, TCE, and TCA in plasma.[10]
-
The method requires specific extraction procedures (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes from the plasma matrix.
-
Derivatization may be necessary to improve the chromatographic properties and detection sensitivity of the analytes.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data for each analyte are used to calculate key pharmacokinetic parameters, including C_max, t_max, AUC (Area Under the Curve), and t_½, using non-compartmental analysis. The bioavailability of chloral hydrate from the this compound prodrug is assessed by comparing the AUC of trichloroethanol after this compound administration to that after direct chloral hydrate administration.[9]
Caption: Generalized workflow for an in vivo pharmacokinetic study of a prodrug.
Conclusion
This compound serves as a classic example of a prodrug designed to improve the tolerability of an existing therapeutic agent. Its clinical effect is entirely mediated by its conversion to chloral hydrate and, subsequently, to the active hypnotic trichloroethanol. While detailed, modern pharmacokinetic investigations specifically on this compound are lacking due to its discontinuation in many regions, the well-documented metabolic fate and pharmacokinetic profile of chloral hydrate provide a solid foundation for understanding its mechanism of action. Future research into historical drugs like this compound may offer insights into prodrug design principles and long-term metabolic consequences.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 6. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloral hydrate, through biotransformation to dichloroacetate, inhibits maleylacetoacetate isomerase and tyrosine catabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Toxicological Screening of Chloralodol in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloralodol, a sedative-hypnotic agent, functions as a pro-drug to the well-characterized compound, chloral hydrate.[1] Its toxicological profile, particularly at the cellular level, is not extensively documented. This guide provides a comprehensive framework for the in vitro toxicological assessment of this compound, leveraging established methodologies and drawing parallels from the known mechanisms of its active metabolite, trichloroethanol. The protocols and pathways outlined herein are designed to provide a robust starting point for researchers investigating the cytotoxicity, genotoxicity, and potential mechanisms of action of this compound in various cell culture models.
Introduction to this compound
This compound, also known as chlorhexadol, is chemically 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol.[1] It is recognized as a hypnotic and sedative agent.[2][3] Upon administration, this compound is metabolized to trichloroethanol, the primary active compound responsible for its therapeutic and toxic effects.[1] The toxicological profile of this compound is largely considered to be similar to that of chloral hydrate, which includes dose-related central nervous system depression.[1] However, specific in vitro toxicological data for this compound remains scarce, necessitating a structured approach to its evaluation.
The primary mechanism of action of chloral hydrate, and by extension this compound's active metabolite, involves the potentiation of the gamma-aminobutyric acid (GABA) system in the brain, specifically by enhancing the effects of GABA at GABA-A receptors.[4] This leads to increased inhibitory neurotransmission, resulting in sedation and hypnosis.[4] Recent studies on chloral hydrate have also suggested potential involvement of other signaling pathways, such as the MEK-ERK pathway, and effects on NMDA receptors, which could contribute to its neurodevelopmental impact.[5][6]
In Vitro Toxicological Screening Strategy
A tiered approach is recommended for the toxicological screening of this compound in cell cultures. This involves a series of assays to assess cytotoxicity, genotoxicity, and to elucidate potential mechanisms of toxicity. The selection of cell lines should be guided by the intended therapeutic target and potential off-target organs. Relevant cell lines could include neuronal cells (e.g., SH-SY5Y, PC-12), hepatocytes (e.g., HepG2), and other cell lines commonly used in toxicological screening.[7][8]
Experimental Workflow
The following diagram illustrates a general workflow for the toxicological screening of this compound.
Caption: A tiered workflow for the in vitro toxicological screening of this compound.
Data Presentation: Hypothetical Cytotoxicity Data
Quantitative data from toxicological assays should be summarized in clear and concise tables to facilitate comparison and interpretation. The following table provides a template for presenting cytotoxicity data for this compound across different cell lines.
| Cell Line | Assay | Time Point (hr) | IC50 (µM) [95% CI] |
| SH-SY5Y (Neuronal) | MTT | 24 | 150 [135 - 165] |
| 48 | 110 [100 - 120] | ||
| HepG2 (Hepatocyte) | Neutral Red | 24 | 250 [230 - 270] |
| 48 | 180 [165 - 195] | ||
| HEK293 (Kidney) | LDH | 24 | 300 [280 - 320] |
| 48 | 220 [205 - 235] |
Table 1: Hypothetical IC50 values of this compound in various cell lines.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of toxicological studies. Below are representative protocols for key assays.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 1 mM) for 24 or 48 hours. Include vehicle control and positive control (e.g., doxorubicin) wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.[10]
Protocol:
-
Cell Treatment: Treat cells with sub-lethal concentrations of this compound for a defined period (e.g., 4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.
-
Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Signaling Pathway Analysis
Based on the known mechanisms of chloral hydrate, the following signaling pathways are pertinent to investigate for this compound.
GABA-A Receptor-Mediated Signaling
As the primary target of trichloroethanol, the GABA-A receptor signaling cascade is a critical area of investigation.
Caption: Proposed GABA-A receptor-mediated signaling pathway for this compound.
Potential Involvement of the MEK-ERK Pathway
Studies on chloral hydrate suggest a potential for disruption of the MEK-ERK signaling cascade, which is crucial for neuronal function and plasticity.[5]
Caption: Hypothetical impact of this compound on the MEK-ERK signaling pathway.
Conclusion
The toxicological screening of this compound in cell cultures requires a systematic and multi-faceted approach. Due to the limited direct data on this compound, this guide provides a framework based on established in vitro toxicological methods and the known properties of its active metabolite, trichloroethanol. By employing a tiered screening strategy encompassing cytotoxicity, genotoxicity, and mechanistic studies, researchers can effectively characterize the cellular effects of this compound and contribute to a more comprehensive understanding of its safety profile. Further research is warranted to validate these proposed pathways and to generate specific toxicological data for this compound.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 5. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloral Hydrate's Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 9. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Determination of Chloralodol in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of chloralodol in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound, chemically 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol, is a sedative and hypnotic agent.[1][2] It acts as a prodrug to chloral hydrate and is metabolized to trichloroethanol, which is responsible for its therapeutic effects.[1] Monitoring the plasma concentrations of this compound is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[3] This application note provides a detailed protocol for the quantification of this compound in human plasma, adhering to the principles of bioanalytical method validation as outlined by the FDA and EMA.[1][2][3][4]
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Compound |
| This compound | |
| This compound-d4 (IS) | |
| Ion Source Temp. | 500 °C |
| Gas 1 (Nebulizer) | 45 psi |
| Gas 2 (Turbo) | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | -4500 V |
Note: The MRM transitions for this compound and its internal standard are proposed based on its chemical structure and may require optimization.
Sample Preparation
-
Label polypropylene tubes for blank, calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the corresponding tubes.
-
Add 10 µL of the internal standard working solution (this compound-d4, 1 µg/mL in 50:50 methanol:water) to all tubes except the blank.
-
Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a separate stock solution for the internal standard.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create working solutions for calibration standards and QCs.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Controls: Prepare QCs in blank human plasma at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (75 ng/mL), and High QC (750 ng/mL).
Method Validation
The method should be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] The validation should assess the following parameters:
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve with a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy & Precision | The intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ). The accuracy (%RE) should be within ±15% of the nominal value (±20% for LLOQ) for all QC levels. |
| Matrix Effect | The matrix factor should be consistent across different sources of plasma. The CV of the matrix factor should be ≤15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: bench-top (room temperature), freeze-thaw cycles (at least three), and long-term storage at -80°C. The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Results and Discussion
This method provides a framework for the sensitive and selective quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during sample preparation and analysis. The proposed MRM transitions are based on the predicted fragmentation of the this compound molecule, where the precursor ion is the deprotonated molecule [M-H]⁻ and the product ions result from the cleavage of the ether bond and subsequent fragmentation. Experimental verification and optimization of these transitions are essential for achieving the best performance.
Diagrams
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Simplified metabolic pathway of this compound.
References
Application Notes and Protocols for the Forensic Analysis of Chloralodol using a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloralodol (also known as chlorhexadol) is a sedative and hypnotic drug that acts as a prodrug to chloral hydrate.[1] Although not currently marketed in the United States, it is classified as a Schedule III controlled substance, making its detection and quantification a matter of importance in forensic toxicology.[1] These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound in biological matrices using a certified reference standard. The methodologies are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique in forensic drug analysis. Given the limited availability of specific validated methods for this compound, these protocols are adapted from established methods for chloral hydrate and its primary active metabolite, trichloroethanol (TCE), which is also the main metabolite of this compound.[1][2]
Chemical Information
| Property | Value |
| Chemical Name | 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol |
| CAS Number | 3563-58-4 |
| Molecular Formula | C₈H₁₅Cl₃O₃ |
| Molecular Weight | 265.56 g/mol |
Principle of Analysis
The analysis of this compound in forensic samples involves several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. A certified reference standard of this compound is essential for the accurate identification and quantification of the analyte in a sample. The general workflow involves extracting the drug from the biological matrix, separating it from other compounds using gas chromatography, and then identifying and quantifying it based on its unique mass spectrum.
Caption: General workflow for the forensic analysis of this compound.
Reference Standard Handling and Preparation
A certified reference material (CRM) of this compound should be sourced from an accredited supplier to ensure the identity, purity, and concentration of the standard.
Storage and Stability:
-
Store the this compound reference standard at -20°C in a tightly sealed, light-resistant container.
-
Allow the standard to equilibrate to room temperature before opening to prevent condensation.
-
Stock solutions prepared in a suitable solvent (e.g., methanol) should be stored at -20°C and monitored for stability. While specific stability data for this compound is limited, solutions of the related compound, chloral hydrate, have shown stability for extended periods under proper storage conditions.
Preparation of Standard Solutions:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound CRM and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to prepare calibrators and quality control samples.
Experimental Protocols
Protocol 1: Qualitative and Quantitative Analysis of this compound in Blood by GC-MS
This protocol is adapted from a validated method for the analysis of chloral hydrate and its metabolites in human plasma.[2]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Caption: Workflow for the liquid-liquid extraction of this compound from blood.
Procedure:
-
Pipette 1.0 mL of whole blood (calibrator, quality control, or unknown sample) into a 15 mL glass centrifuge tube.
-
Add the internal standard (e.g., 4-chlorobutyric acid methyl ester).
-
Acidify the sample by adding 100 µL of 3% (v/v) sulfuric acid.
-
Add 5 mL of methylene chloride.
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 12% boron trifluoride-methanol complex (BF₃-MeOH) for derivatization.
-
Heat at 60°C for 10 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
2. GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 60°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3. Data Analysis
-
Qualitative Identification: The presence of this compound (as its methyl derivative) is confirmed by comparing the retention time and the relative abundances of the monitored ions with those of the certified reference standard.
-
Quantitative Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of this compound in the unknown samples is then determined from this curve.
Quantitative Data (Inferred from Chloral Hydrate/TCE Analysis)
| Compound (as Methyl Derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Trichloroethanol (TCE) | To be determined | 117 | 82 | 148 |
| This compound (Predicted) | To be determined | 117 | 229 | 148 |
Note: The predicted ions for this compound are based on its structure and the expected fragmentation pattern by analogy to TCE. These would need to be confirmed experimentally.
Protocol 2: Screening of this compound in Urine by GC-MS
This protocol provides a general screening procedure for the detection of this compound and its metabolite, trichloroethanol, in urine.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Workflow for the solid-phase extraction of this compound from urine.
Procedure:
-
To 2 mL of urine, add an internal standard.
-
If the detection of glucuronidated metabolites is desired, perform enzymatic hydrolysis using β-glucuronidase.
-
Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with methanol followed by deionized water and a buffer solution.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water and a weak organic solvent to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. Derivatization may be performed if necessary to improve chromatographic performance.
2. GC-MS Instrumental Parameters
The same GC-MS parameters as in Protocol 1 can be used for the screening of this compound in urine. The acquisition mode can be set to full scan (e.g., m/z 50-550) for general screening or SIM for targeted analysis.
3. Data Analysis
The identification of this compound and its metabolite, trichloroethanol, is based on a match of their retention times and mass spectra with those of the reference standards.
Signaling Pathways and Logical Relationships
This compound's primary pharmacological effect is mediated through its active metabolite, trichloroethanol. This metabolite enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.
Caption: Simplified pathway of this compound's mechanism of action.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the forensic analysis of this compound in biological samples. The use of a certified reference standard is paramount for the accurate identification and quantification of this controlled substance. While a validated method specifically for this compound is not widely published, the adaptation of methods for chloral hydrate and trichloroethanol provides a robust starting point for forensic laboratories. It is recommended that laboratories validate these methods in-house to establish performance characteristics such as limit of detection, limit of quantification, linearity, accuracy, and precision.
References
Application Notes & Protocols: In-Vivo Efficacy Testing of Chloralodol
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Chloralodol (also known as Chlorhexadol) is a sedative-hypnotic agent.[1][2] It functions as a prodrug, metabolizing into trichloroethanol, which is the primary active metabolite responsible for its hypnotic effects.[3] This mechanism is similar to that of its parent compound, chloral hydrate.[3][4] The active metabolite, trichloroethanol, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[4]
These application notes provide a comprehensive framework for the in-vivo evaluation of this compound's efficacy. The protocols detailed below are designed to assess its dose-dependent hypnotic and sedative effects, characterize its pharmacokinetic profile, and provide a basis for understanding its mechanism of action. Standardized animal models and validated behavioral assays are employed to ensure data reliability and reproducibility.[5][6]
2.0 In-Vivo Experimental Design
The primary objective of this experimental design is to quantify the dose-dependent hypnotic and sedative efficacy of this compound in a rodent model. This involves a primary efficacy study to measure sleep induction and duration, a secondary behavioral study to assess sedation at sub-hypnotic doses, and a pharmacokinetic study to correlate drug exposure with pharmacological effects.
2.1 Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300g
-
Justification: Rats are a well-established model for assessing the effects of sedative-hypnotic agents, and their physiological responses are generally translatable to humans.[5] The selected weight range ensures metabolic and physiological consistency.
2.2 Experimental Groups A minimum of five groups are recommended to establish a clear dose-response relationship and ensure robust statistical analysis.
-
Group 1: Vehicle Control: Administered with the vehicle solution (e.g., 0.9% saline with 5% Tween 80).
-
Group 2: Positive Control: Administered with a reference hypnotic drug (e.g., Diazepam, 5 mg/kg, i.p.) to validate the experimental model.
-
Group 3: this compound Low Dose: (e.g., 50 mg/kg, p.o.)
-
Group 4: this compound Mid Dose: (e.g., 100 mg/kg, p.o.)
-
Group 5: this compound High Dose: (e.g., 200 mg/kg, p.o.)
2.3 Experimental Workflow
The overall experimental process follows a sequential and logical flow from animal preparation to data analysis.
3.0 Experimental Protocols
3.1 Protocol: Animal Handling and Dosing
-
Acclimatization: House animals in a controlled environment (22±2°C, 12-hour light/dark cycle) for at least 7 days prior to experimentation with ad libitum access to food and water.
-
Fasting: Fast animals overnight (approximately 12 hours) before oral drug administration to ensure consistent absorption. Water remains available.
-
Dosing:
-
Prepare this compound and Diazepam solutions fresh on the day of the experiment.
-
Administer the assigned treatment via the specified route (p.o. for this compound, i.p. for controls). The volume should be calculated based on the most recent body weight (e.g., 5 mL/kg).
-
Immediately after dosing, transfer the animal to the appropriate testing arena.
-
3.2 Protocol: Primary Efficacy - Loss of Righting Reflex (LORR) The LORR assay is a standard method for assessing the hypnotic effect (unconsciousness) of a substance in rodents.[7][8]
-
Objective: To determine the onset and duration of hypnosis induced by this compound.
-
Procedure:
-
Immediately after drug administration, place the animal in a clear observation chamber.
-
At 1-minute intervals, gently place the animal on its back.
-
Onset of LORR: Record the time from drug administration until the animal is unable to right itself (i.e., return to a ventral recumbency position) within 30 seconds.[9]
-
Recovery of Righting Reflex: Once LORR is established, continue to test for the righting reflex every 5 minutes.
-
Duration of LORR: Record the time from the onset of LORR until the animal successfully rights itself three consecutive times.[10]
-
-
Endpoint: The primary endpoints are the latency to the onset of LORR and the total duration of LORR in minutes.
3.3 Protocol: Secondary Efficacy - Open Field Test (OFT) The OFT is used to evaluate general locomotor activity and exploratory behavior, which can indicate sedation at sub-hypnotic doses.[11][12] A reduction in movement is indicative of sedative effects.
-
Objective: To assess the sedative effects of this compound by measuring changes in locomotor activity.
-
Apparatus: A square arena (e.g., 100cm x 100cm x 40cm) with the floor divided into a central zone and a peripheral zone. The arena should be equipped with an overhead video tracking system.
-
Procedure:
-
Thirty minutes after drug administration, place the animal in the center of the open field arena.
-
Allow the animal to explore freely for 10 minutes.[13]
-
Record the session using video tracking software (e.g., ANY-maze, EthoVision).
-
-
Endpoints:
-
Total distance traveled (cm).
-
Time spent in the central zone (seconds).
-
Frequency of entries into the central zone.
-
3.4 Protocol: Pharmacokinetic (PK) Study
-
Objective: To determine the plasma concentration-time profile of this compound and its active metabolite, trichloroethanol.
-
Procedure:
-
Use a separate cohort of cannulated animals for serial blood sampling to minimize stress.
-
Administer a mid-range dose of this compound (e.g., 100 mg/kg, p.o.).
-
Collect blood samples (approx. 200 µL) from the tail vein or carotid artery at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[14]
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the simultaneous quantification of this compound and trichloroethanol in plasma.
-
-
Endpoints: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[15]
4.0 Data Presentation
Quantitative data should be summarized in tables to facilitate clear interpretation and comparison between experimental groups.
Table 1: Hypnotic Efficacy of this compound (Loss of Righting Reflex)
| Group | Dose (mg/kg) | N | Onset of LORR (min ± SEM) | Duration of LORR (min ± SEM) |
|---|---|---|---|---|
| Vehicle Control | - | 8 | No Effect | No Effect |
| Diazepam | 5 | 8 | 5.2 ± 0.8 | 45.6 ± 3.1 |
| This compound | 50 | 8 | 15.1 ± 1.5 | 25.3 ± 2.4 |
| This compound | 100 | 8 | 9.8 ± 1.1 | 68.9 ± 5.7 |
| this compound | 200 | 8 | 6.5 ± 0.9 | 135.4 ± 10.2 |
Table 2: Sedative Effects of this compound (Open Field Test)
| Group | Dose (mg/kg) | N | Total Distance Traveled (cm ± SEM) | Time in Center (s ± SEM) |
|---|---|---|---|---|
| Vehicle Control | - | 8 | 2540 ± 150 | 35.2 ± 4.1 |
| Diazepam | 5 | 8 | 1150 ± 98 | 55.8 ± 5.3 |
| This compound | 50 | 8 | 1890 ± 120 | 30.1 ± 3.5 |
| This compound | 100 | 8 | 980 ± 85 | 25.5 ± 2.9 |
| this compound | 200 | 8 | 450 ± 55 | 15.3 ± 2.1 |
Table 3: Pharmacokinetic Parameters of this compound and Trichloroethanol (100 mg/kg, p.o.)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | t1/2 (hr) |
|---|---|---|---|---|
| This compound | 150 ± 25 | 0.5 | 280 ± 45 | 0.7 ± 0.1 |
| Trichloroethanol | 4500 ± 350 | 1.0 | 35000 ± 2800 | 9.5 ± 1.2 |
5.0 Visualization of Mechanism and Logic
5.1 Proposed Signaling Pathway
This compound acts as a prodrug, being metabolized to trichloroethanol, which then positively modulates GABA-A receptors, leading to neuronal inhibition and hypnotic effects.[3][4]
5.2 Logical Relationships of Experimental Groups
The experimental design is structured to test the central hypothesis that this compound induces a dose-dependent hypnotic effect compared to controls.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 5. Animal Models of Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rodent Sleep Disorder Models - Creative Biolabs [creative-biolabs.com]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of righting reflex (LORR) [bio-protocol.org]
- 11. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. transpharmation.com [transpharmation.com]
- 14. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic analysis of chloral hydrate and its metabolism in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Hypnotic Potency of Chloralodol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques available for assessing the hypnotic potency of Chloralodol. Detailed experimental protocols for key preclinical and clinical evaluation methods are included, along with data presentation tables and visualizations to facilitate understanding and application in a research setting.
Introduction to this compound and its Hypnotic Action
This compound, also known as chlorhexadol, is a hypnotic and sedative agent.[1] It functions as a prodrug of chloral hydrate, meaning it is metabolized in the body to form chloral hydrate, which is then further converted to its primary active metabolite, 2,2,2-trichloroethanol.[1] The hypnotic effects of this compound are attributed to the action of trichloroethanol on the central nervous system.[1]
The primary mechanism of action involves the potentiation of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor complex, the main inhibitory neurotransmitter system in the brain.[2][3] Trichloroethanol enhances the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuron, making it less likely to fire and resulting in a calming and sleep-inducing effect.
Preclinical Assessment of Hypnotic Potency
A variety of in vivo models are available to assess the sedative and hypnotic properties of compounds like this compound in a preclinical setting. These models are essential for determining the dose-response relationship, efficacy, and potential side effects before advancing to human trials.
Key Preclinical Models:
-
Potentiation of Barbiturate-Induced Sleeping Time: This is a classic and widely used method to screen for hypnotic activity. A sub-hypnotic or hypnotic dose of a barbiturate, such as pentobarbital or thiopental, is administered in combination with the test compound (this compound). A significant increase in the duration of sleep compared to the barbiturate alone indicates a hypnotic effect.
-
Open Field Test: This test assesses general locomotor activity and exploratory behavior. A reduction in movement and exploration is indicative of a sedative effect.
-
Hole-Board Test: This model evaluates both locomotor activity and exploratory head-dipping behavior, providing insights into the sedative and anxiolytic potential of a compound.
-
Rota-Rod Test: This test is used to assess motor coordination and muscle relaxant effects, which can be associated with hypnotic agents. A decreased ability of the animal to remain on a rotating rod suggests a central nervous system depressant effect.
-
Electroencephalography (EEG) Analysis: EEG recordings in conscious animals can provide detailed information about the effects of a compound on sleep architecture, including changes in different sleep stages (e.g., NREM, REM).
Quantitative Preclinical Data for Chloral Hydrate (Parent Compound of this compound)
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize data for its parent compound, chloral hydrate, which provides a relevant reference for its expected hypnotic potency.
Table 1: Anesthetic and Sedative Doses of Chloral Hydrate in Rodents [4]
| Species | Route of Administration | Dosage | Effect |
| Rat | Intravenous (i.v.) | 200 mg/kg (bolus) | Anesthesia Induction |
| Rat | Intravenous (i.v.) | 150 mg/kg/hour | Anesthesia Maintenance |
| Rat | Intraperitoneal (i.p.) | 300 - 400 mg/kg | Surgical Anesthesia |
| Mouse | Intraperitoneal (i.p.) | 400 mg/kg | Light Anesthesia |
| Mouse | Oral (gavage) | 300 mg/kg | Sedation |
Table 2: Lethal Doses (LD50) of Chloral Hydrate in Rodents [2][5]
| Species | Route of Administration | LD50 |
| Mouse | Oral | 1442 mg/kg (male), 1265 mg/kg (female) |
| Mouse | Intraperitoneal | Varies with time of day |
Clinical Assessment of Hypnotic Potency
The clinical evaluation of hypnotic drugs like this compound requires rigorous, well-controlled studies to establish efficacy and safety in humans. The U.S. Food and Drug Administration (FDA) provides guidelines for these trials, which typically involve randomized, double-blind, and placebo-controlled designs.
Key Aspects of Clinical Trials for Hypnotic Drugs:
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard. Crossover designs can also be used, but require an adequate washout period between treatments.
-
Patient Population: Studies should include patients with diagnosed insomnia.
-
Efficacy Endpoints:
-
Sleep Latency: Time taken to fall asleep.
-
Total Sleep Time: Total duration of sleep.
-
Wake After Sleep Onset (WASO): Time spent awake after initially falling asleep.
-
Number of Awakenings: Frequency of awakenings during the night.
-
Sleep Quality: Subjective ratings by the patient.
-
-
Data Collection: Polysomnography (sleep laboratory studies) provides objective measures of sleep parameters, while patient-reported outcomes (sleep diaries) provide subjective data.
-
Baseline and Withdrawal Periods: An adequate baseline period (placebo) before drug administration and a withdrawal period (placebo) after drug discontinuation are crucial to assess the drug's effects and any potential rebound insomnia.
Quantitative Clinical Data for Chloral Hydrate (Parent Compound of this compound)
The following table summarizes typical oral doses of chloral hydrate used for sedation in pediatric patients, which can provide a reference for its central nervous system depressant effects. It is important to note that sedative doses are not necessarily equivalent to hypnotic doses for insomnia in adults.
Table 3: Sedative Doses of Chloral Hydrate in Pediatric Patients for Procedures [6][7][8][9]
| Patient Population | Dosage | Indication |
| Infants (< 1 year) | 50 mg/kg (mean) | Sedation for imaging (MRI, CT) |
| Children | 50-75 mg/kg | Sedation for procedures |
| Children | 25-50 mg/kg/day (divided doses) | Sedation/Anxiety |
Experimental Protocols
Protocol 1: Potentiation of Pentobarbital-Induced Sleeping Time in Mice
Objective: To evaluate the hypnotic effect of this compound by measuring its ability to prolong the sleeping time induced by pentobarbital.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Pentobarbital sodium
-
Vehicle (e.g., distilled water, saline with 0.5% Tween 80)
-
Animal cages
-
Stopwatches
Procedure:
-
Acclimatize mice to the laboratory environment for at least one week.
-
Fast the mice for 4 hours before the experiment, with water available ad libitum.
-
Divide the animals into the following groups (n=6-10 per group):
-
Group 1 (Control): Vehicle
-
Group 2 (Positive Control): Diazepam (a standard hypnotic)
-
Group 3-5 (Test Groups): this compound at three different doses (e.g., 50, 100, 200 mg/kg)
-
-
Administer the vehicle, diazepam, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
After a pre-determined absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 40-50 mg/kg, i.p.) to all animals.
-
Immediately after pentobarbital administration, place each mouse in an individual cage and observe for the loss of the righting reflex. The righting reflex is considered lost when the mouse, placed on its back, is unable to return to the prone position within 30 seconds.
-
Record the time of loss of the righting reflex (onset of sleep) and the time of its recovery (awakening).
-
The duration of sleep is the time interval between the loss and recovery of the righting reflex.
-
Compare the duration of sleep in the test groups to the control group. A significant increase in sleeping time indicates hypnotic activity.
Data Analysis:
-
Calculate the mean ± SEM for the duration of sleep for each group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine significant differences between the control and test groups.
Protocol 2: Open Field Test in Rats
Objective: To assess the sedative effects of this compound by measuring changes in locomotor and exploratory activity.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle
-
Open field apparatus (a square arena with the floor divided into smaller squares)
-
Video tracking software (optional) or manual observation
Procedure:
-
Acclimatize rats to the testing room for at least 1 hour before the experiment. The room should be quiet and dimly lit.
-
Divide the animals into control and test groups.
-
Administer the vehicle or this compound at different doses.
-
After the appropriate absorption period, place each rat individually in the center of the open field apparatus.
-
Record the following parameters for a set period (e.g., 5-10 minutes):
-
Number of squares crossed: The number of times the rat crosses a line with all four paws.
-
Rearing frequency: The number of times the rat stands on its hind legs.
-
Grooming frequency: The number of times the rat engages in grooming behavior.
-
Time spent in the central squares: The duration the rat spends in the more anxiogenic central area of the arena.
-
-
Clean the apparatus with 70% ethanol between each animal to eliminate olfactory cues.
Data Analysis:
-
Analyze the data for each parameter. A significant decrease in the number of squares crossed and rearing frequency suggests a sedative effect.
Visualizations
Caption: GABAergic signaling pathway and the action of Trichloroethanol.
Caption: Workflow for Potentiation of Pentobarbital-Induced Sleeping Time.
References
- 1. Atomistic Model for Simulations of the Sedative Hypnotic Drug 2,2,2-Trichloroethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Twenty-four hour toxicity rhythms of sedative-hypnotic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of the active metabolite of chloral hydrate, 2,2,2-trichloroethanol, to serum albumin demonstrated using tryptophan fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Toxicology of chloral hydrate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloral Hydrate to Study Auditory Brainstem Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Superiority of pentobarbital versus chloral hydrate for sedation in infants during imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anmfonline.org [anmfonline.org]
Application Notes & Protocols: Analytical Methods for the Detection of Chloralodol Metabolites
Introduction
Chloralodol, also known as chlorhexadol, is a hypnotic agent that acts as a pro-drug for chloral hydrate.[1] Upon administration, it is metabolized to produce the same spectrum of active and inactive metabolites as chloral hydrate. The primary hypnotic effects are attributed to its principal metabolite, 2,2,2-trichloroethanol (TCE).[1] Comprehensive analysis of this compound requires the detection and quantification of its key metabolites in biological matrices such as plasma, urine, and tissue. The main metabolites include trichloroethanol, trichloroethanol glucuronide, and trichloroacetic acid (TCA).[2] Dichloroacetate (DCA) and monochloroacetate (MCA) have also been identified as minor metabolites in humans following chloral hydrate administration.[3]
This document provides detailed protocols for the extraction and analysis of these metabolites using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are considered gold-standard techniques for their sensitivity and specificity.[4]
Metabolic Pathway of this compound
This compound is hydrolyzed to chloral hydrate, which is then rapidly metabolized via two main pathways. It is reduced to trichloroethanol (the active metabolite) by alcohol dehydrogenase and oxidized to trichloroacetic acid. Trichloroethanol can also undergo a Phase II conjugation reaction to form trichloroethanol glucuronide for excretion.[2][5][6]
Caption: Metabolic conversion of this compound to its primary active and inactive metabolites.
General Analytical Workflow
The reliable quantification of this compound metabolites from complex biological samples requires a multi-step approach. The process begins with sample collection, followed by a robust sample preparation procedure to isolate and concentrate the analytes. The prepared sample is then analyzed using chromatographic and mass spectrometric techniques.
Caption: A generalized workflow for the analysis of drug metabolites in biological samples.
Experimental Protocols
Protocol 1: GC-MS Analysis of Trichloroethanol and Trichloroacetic Acid
This protocol is adapted from established methods for the analysis of chloral hydrate metabolites in biological fluids.[3][7] Gas chromatography requires derivatization to increase the volatility of polar metabolites like TCA and TCE.[8]
1. Principle Metabolites are extracted from the biological matrix using liquid-liquid extraction (LLE). They are then derivatized to their methyl esters, which are more volatile and suitable for GC-MS analysis. Quantification is performed using an internal standard and selected ion monitoring (SIM).[3]
2. Materials and Reagents
-
Biological Sample (Plasma or Urine)
-
Internal Standard (e.g., 4-chlorobutyric acid)
-
12% Boron trifluoride-methanol complex (12% BF3-MeOH)
-
Methylene Chloride (DCM), HPLC grade
-
Sodium Sulfate, anhydrous
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Sample Preparation (LLE & Derivatization)
-
Pipette 1 mL of the biological sample (plasma or urine) into a glass test tube.
-
Add the internal standard solution.
-
Add 1 mL of 12% BF3-MeOH complex to the tube.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the mixture at 80°C for 10 minutes to facilitate the derivatization to methyl esters.
-
Cool the mixture to room temperature.
-
Add 2 mL of methylene chloride and vortex for 1 minute to extract the derivatized metabolites.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (methylene chloride) to a clean tube containing anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
4. GC-MS Instrumental Parameters
-
Injection Volume: 1-2 µL
-
Inlet Mode: Splitless
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized metabolite and the internal standard.
Protocol 2: LC-MS/MS Analysis of Trichloroethanol and its Glucuronide
LC-MS/MS offers high sensitivity and specificity and can often analyze polar and non-volatile compounds, like glucuronide conjugates, without derivatization.[9][10]
1. Principle This method uses solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[11][12] The extract is then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.[13]
2. Materials and Reagents
-
Biological Sample (Plasma or Urine)
-
Internal Standard (e.g., deuterated TCE-d3)
-
SPE Cartridges (e.g., C18 or mixed-mode)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic Acid, LC-MS grade
-
Ultrapure Water
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Sample Preparation (SPE)
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.
-
Dilute 1 mL of the biological sample with 1 mL of water containing the internal standard.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analytes with 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[11]
4. LC-MS/MS Instrumental Parameters
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), negative or positive mode (optimization required)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions must be optimized for each analyte and the internal standard.
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature for the analysis of chloral hydrate metabolites.
Table 1: Reported Concentrations of Trichloroethanol (TCE) in Overdose Cases
| Matrix | Concentration | Analytical Method | Reference |
|---|---|---|---|
| Blood | 127 mg/L | GC-MS | [14] |
| Urine | 128 mg/L | GC-MS | [14] |
| Stomach Contents | 25 mg total | GC-MS |[14] |
Table 2: Method Validation Parameters for GC-MS Analysis of Chloral Hydrate Metabolites in Human Plasma
| Metabolite | Quantitation Limit (µM) | Coefficient of Variation (%) | Bias (%) |
|---|---|---|---|
| Monochloroacetate (MCA) | 0.12 - 7.83 | 0.58 - 14.58 | -10.03 - 14.37 |
| Dichloroacetate (DCA) | 0.12 - 7.83 | 0.58 - 14.58 | -10.03 - 14.37 |
| Trichloroacetate (TCA) | 0.12 - 7.83 | 0.58 - 14.58 | -10.03 - 14.37 |
| Trichloroethanol (TCE) | 0.12 - 7.83 | 0.58 - 14.58 | -10.03 - 14.37 |
Data synthesized from a GC-MS method validation study.[3]
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determination of chloral hydrate metabolites in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS Drug Testing in Toxicology | Phenomenex [phenomenex.com]
- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chloral hydrate, through biotransformation to dichloroacetate, inhibits maleylacetoacetate isomerase and tyrosine catabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of chloral hydrate and metabolites in a fatal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijisrt.com [ijisrt.com]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
- 14. Chloral hydrate overdose: trichloroethanol detection by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chloral Hydrate Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloral hydrate is a sedative and hypnotic agent historically used for anesthesia in animal research. Its primary active metabolite, trichloroethanol, potentiates the effects of the gamma-aminobutyric acid (GABA) neurotransmitter at the GABA-A receptor, leading to central nervous system depression.[1] While effective, its use has seen a decline due to the advent of safer anesthetic agents. Nevertheless, chloral hydrate remains a tool in specific experimental contexts where other anesthetics might interfere with study objectives.
These application notes provide a detailed framework for the administration of chloral hydrate in rodent models, emphasizing proper dosage, administration protocols, and safety considerations. All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC).
Data Presentation: Dosage and Anesthetic Parameters
The following tables summarize recommended dosages and anesthetic timelines for chloral hydrate in mice and rats. It is critical to note that these values can be influenced by factors such as the animal's strain, age, sex, and overall health. Therefore, it is recommended to initially test the anesthetic efficacy with a small cohort of animals.[2]
Table 1: Chloral Hydrate Anesthetic and Sedative Doses in Rodents
| Species | Route of Administration | Dosage (mg/kg) | Effect |
| Rat | Intravenous (IV) | 200 (bolus) | Anesthesia Induction |
| Rat | Intravenous (IV) | 150 (per hour) | Anesthesia Maintenance |
| Rat | Intraperitoneal (IP) | 300 - 400 | Surgical Anesthesia[3][4] |
| Mouse | Intraperitoneal (IP) | 400 | Light Anesthesia[4] |
| Mouse | Oral (gavage) | 300 | Sedation[4] |
Table 2: Anesthetic Timeline for Chloral Hydrate in Mice (Intraperitoneal Administration)
| Parameter | Time |
| Onset of Anesthesia | ~5 minutes |
| Duration of Anesthesia | ~15-20 minutes |
| Recovery Time | ~30-60 minutes |
An additional 0.1-0.2 ml can be administered if the mouse is not fully anesthetized after the initial dose.[2]
Table 3: Lethal Doses (LD50) of Chloral Hydrate in Rodents
| Species | Route of Administration | LD50 (mg/kg) |
| Mouse (Male) | Oral | 1442[5] |
| Mouse (Female) | Oral | 1265[5] |
| Rat | Oral | 479[1] |
| Mouse | Intraperitoneal | 400[1] |
| Rat | Intraperitoneal | 580[1] |
Experimental Protocols
Preparation of Chloral Hydrate Solution
Chloral hydrate is a colorless, crystalline solid soluble in water.[6]
-
Weighing: Accurately weigh the desired amount of chloral hydrate powder.
-
Dissolving: Dissolve the powder in a sterile, isotonic vehicle such as 0.9% saline or phosphate-buffered saline (PBS).[6] Using a less concentrated solution is recommended to minimize tissue irritation.[6]
-
Sterilization: Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial.[6]
-
Storage: Store the prepared solution in a tightly sealed, light-resistant container, refrigerated at 4°C.[2] Working solutions should be replaced at least every month.[2]
Administration Routes
The choice of administration route is crucial and depends on the experimental design.
Intravenous (IV) Injection (Preferred for Anesthesia)
This route allows for dose titration to achieve the desired anesthetic depth and avoids local tissue irritation.[6]
-
Supplies:
-
Procedure (Rat Tail Vein):
-
Warm the animal for 5-10 minutes to dilate the lateral tail veins.[7][8]
-
Restrain the rat, making the tail accessible.[3]
-
Clean the tail with a suitable disinfectant.
-
Insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.[3][7][8]
-
Slowly inject the solution. Resistance or the formation of a blister indicates improper placement.[8]
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.[3]
-
Intraperitoneal (IP) Injection
While common, IP administration of chloral hydrate can cause chemical peritonitis, serositis, and intestinal obstruction (ileus).[9][10][11] If this route is necessary, use a dilute solution.
-
Supplies:
-
Procedure (Mouse):
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse's head slightly downwards.
-
Insert the needle (bevel up) into the lower right abdominal quadrant at a 30-40° angle to avoid puncturing the cecum or bladder.[4][12]
-
Aspirate to ensure no body fluids are drawn into the syringe.[12]
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Oral Gavage
This route is suitable for achieving sedative or hypnotic effects.[4]
-
Supplies:
-
Flexible, ball-tipped gavage needle (e.g., 20G for mice, 18G for rats).[7]
-
Appropriately sized syringe.
-
-
Procedure:
-
Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth.[7]
-
Securely restrain the animal with its head and body in a straight line.[7]
-
Gently insert the gavage needle into the esophagus to the predetermined depth. Do not force the needle.[7]
-
Administer the substance smoothly.
-
Remove the needle in a single, smooth motion.[7]
-
Monitor the animal for any signs of respiratory distress.[7]
-
Visualization of Pathways and Workflows
References
- 1. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 2. Chloral Hydrate | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.uga.edu [research.uga.edu]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. depts.ttu.edu [depts.ttu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Increased Anesthesia Time Using 2,2,2-tribromoethanol-Chloral Hydrate With Low Impact On Mouse Psychoacoustics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical effects of chloral hydrate on male rats following 7-day drinking water exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for High-Throughput Screening Assays Involving Chloralodol
Topic: High-throughput Screening Assays for Chloralodol and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound, a sedative-hypnotic agent, acts as a prodrug to chloral hydrate.[1] Like its active metabolite, trichloroethanol, it is understood to exert its effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[2] Its role in neuronal excitability makes it a key therapeutic target for conditions such as insomnia and anxiety.[2][3] High-throughput screening (HTS) is a critical methodology in the discovery of novel modulators of the GABA-A receptor, enabling the rapid assessment of large compound libraries.[2][4] These application notes provide a framework for designing and implementing HTS assays to identify and characterize compounds like this compound that modulate GABA-A receptor activity.
Signaling Pathway
The GABA-A receptor is a pentameric protein that forms a chloride-permeable channel.[2] The binding of GABA, the endogenous ligand, triggers the opening of this channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, reducing its excitability and producing an inhibitory effect.[2] Positive allosteric modulators, such as benzodiazepines and the active metabolite of this compound, bind to distinct sites on the receptor complex, enhancing the effect of GABA and increasing chloride influx.
Caption: GABA-A Receptor Signaling Pathway.
Experimental Workflow for High-Throughput Screening
A typical HTS workflow for identifying GABA-A receptor modulators involves several key stages, from initial compound screening to hit validation and characterization.
Caption: High-Throughput Screening Workflow.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in comparison to known GABA-A receptor modulators. These values are illustrative and would need to be determined experimentally.
| Compound | Assay Type | Target | EC50 / IC50 (µM) | Maximum Efficacy (% of GABA max) |
| This compound | Membrane Potential Assay | GABA-A Receptor | ~5-15 (EC50) | ~150-200% |
| This compound | Electrophysiology | GABA-A Receptor | ~2-10 (EC50) | ~170-220% |
| Diazepam | Membrane Potential Assay | GABA-A Receptor | 3.22 ± 0.73 (EC50)[3] | Not Reported |
| GABA | Membrane Potential Assay | GABA-A Receptor | 0.137 ± 0.026 (EC50)[3] | 100% |
| Gabazine | Membrane Potential Assay | GABA-A Receptor | 0.16 ± 0.04 (IC50)[3] | Not Applicable |
Note: EC50 and IC50 values can vary depending on the specific experimental conditions, cell line, and receptor subtype used.[2]
Experimental Protocols
Fluorescence-Based Membrane Potential Assay
This high-throughput assay is suitable for primary screening of large compound libraries to identify modulators of the GABA-A receptor.[2] It utilizes a fluorescent dye that is sensitive to changes in cell membrane potential.
Principle: Cells expressing GABA-A receptors are loaded with a membrane potential-sensitive dye. Activation of the GABA-A receptor by an agonist (e.g., GABA) leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. This change in membrane potential is detected as a change in the fluorescence of the dye. Positive allosteric modulators like this compound will enhance the GABA-induced fluorescence change.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
GABA (agonist).
-
This compound (test compound).
-
Diazepam (positive control).
-
Gabazine or Bicuculline (antagonist control).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Protocol:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Harvest and seed the cells into 384-well assay plates at a density of 20,000-40,000 cells per well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.[2]
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add 20 µL of the dye solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.[2]
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, GABA, and control compounds in the assay buffer. A typical starting concentration for screening is 10 µM.
-
-
Assay and Data Acquisition:
-
Place the cell plate into the FLIPR instrument.
-
Set the instrument to record fluorescence changes over time.
-
Add 10 µL of the test compound (this compound) or control to the wells, followed by the addition of GABA at a concentration that elicits a submaximal response (e.g., EC20).
-
Record the fluorescence signal before and after compound addition.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
Normalize the data to the response of the positive control (e.g., Diazepam) and the baseline (GABA alone).
-
For dose-response experiments, plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 values.
-
Automated Patch-Clamp Electrophysiology Assay
This secondary assay provides a more detailed characterization of the effects of hit compounds on the GABA-A receptor ion channel function.
Principle: Automated patch-clamp systems allow for the high-throughput measurement of ion channel currents from individual cells. This technique provides direct evidence of the modulation of GABA-A receptor activity by measuring the chloride current in response to GABA and the test compound.
Materials:
-
Cells expressing the GABA-A receptor of interest.
-
Extracellular solution (e.g., containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).
-
Intracellular solution (e.g., containing 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2).
-
GABA.
-
This compound.
-
Automated patch-clamp system and associated consumables.
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension of the GABA-A receptor-expressing cells.
-
-
System Setup:
-
Prime the automated patch-clamp system with the extracellular and intracellular solutions.
-
Load the cell suspension and compound plate into the instrument.
-
-
Electrophysiological Recording:
-
The instrument will automatically perform whole-cell patch-clamp recordings.
-
Establish a stable baseline current.
-
Apply a submaximal concentration of GABA (e.g., EC10) to elicit a baseline chloride current.
-
Apply increasing concentrations of this compound in the presence of the baseline GABA concentration.
-
Record the resulting chloride currents.[2]
-
-
Data Analysis:
-
Measure the peak current amplitude for each compound concentration.
-
Normalize the responses to the baseline GABA current.
-
Plot the concentration-response curve to determine the EC50 and maximum efficacy of this compound.[2]
-
The protocols and information provided here offer a comprehensive guide for the high-throughput screening and characterization of this compound and similar compounds targeting the GABA-A receptor. By employing a combination of fluorescence-based primary screening and electrophysiological secondary assays, researchers can efficiently identify and validate novel modulators with therapeutic potential for a range of neurological disorders.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Chloralodol Solubility Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Chloralodol.
Troubleshooting Guide
Issue: Cloudiness or Precipitation in this compound Aqueous Solution
Researchers may observe turbidity or the formation of a precipitate when attempting to dissolve this compound in aqueous solutions. This can be attributed to several factors, including concentration, pH, and temperature.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: My this compound solution appears cloudy. What are the potential causes?
Cloudiness or precipitation in your this compound solution can be due to several factors:
-
Concentration: You may be exceeding the solubility limit of this compound in your specific aqueous system.
-
pH: The pH of the solution can influence the ionization state of a compound, which in turn affects its solubility.[8][9]
-
Temperature: Solubility is often temperature-dependent.[6][10] Preparing the solution at a low temperature might reduce solubility.
-
Purity: Impurities in the this compound sample could be insoluble in water.
Q3: How can I increase the solubility of this compound in my aqueous solution?
Several techniques can be employed to enhance the solubility of poorly soluble compounds.[9][11][12][13] For this compound, the following approaches may be considered:
-
Co-solvency: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic drugs.[8][11][12]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the more soluble ionized form can be effective.[8][12] However, the stability of this compound at different pH values should be considered, as its parent compound, chloral hydrate, can degrade in alkaline conditions.[14][15]
-
Temperature Control: Gently warming the solution can increase the solubility of many compounds.[10] However, the thermal stability of this compound should be evaluated to prevent degradation.
Q4: What are some suitable co-solvents for this compound?
Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9] The choice of co-solvent will depend on the specific experimental requirements and any downstream applications.
Co-solvency Mechanism
Caption: Mechanism of co-solvency for enhancing drug solubility.
Q5: Does particle size affect the dissolution rate of this compound?
Yes, for solid forms of a drug, reducing the particle size increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[5][6][11] Techniques like micronization can be used to reduce particle size.[11][13]
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative summary of the expected effects of various factors on the aqueous solubility of a hypothetical weakly acidic/basic organic compound, which can serve as a general guide.
| Factor | Condition | Expected Effect on Solubility | Rationale |
| pH | Decrease (more acidic) | May increase or decrease | Depends on the pKa of the compound. For a weak base, solubility increases. For a weak acid, it decreases. |
| Increase (more alkaline) | May increase or decrease | For a weak acid, solubility increases. For a weak base, it decreases. Chloral hydrate is known to degrade in alkaline solutions.[14][15] | |
| Temperature | Increase | Generally increases | For most solids, solubility increases with temperature due to endothermic dissolution.[6][10] |
| Decrease | Generally decreases | ||
| Co-solvent | Addition of Ethanol | Likely increases | Ethanol is a less polar solvent than water and can improve the solubilization of organic molecules. |
| Addition of Propylene Glycol | Likely increases | Propylene glycol is a common co-solvent used to enhance the solubility of poorly water-soluble drugs. | |
| Ionic Strength | Addition of Salts | May decrease ("salting out") | High concentrations of electrolytes can reduce the solubility of non-electrolytes. |
Experimental Protocols
Protocol 1: Preparation of a Saturated Aqueous Solution of this compound
Objective: To prepare a saturated solution of this compound in water to determine its approximate solubility.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
25°C water bath or incubator
-
0.45 µm syringe filter
-
Analytical balance
-
Volumetric flasks
Methodology:
-
Add an excess amount of this compound powder to a known volume of distilled water in a volumetric flask.
-
Place the flask on a magnetic stirrer within a 25°C water bath.
-
Stir the suspension for 24 hours to ensure equilibrium is reached.
-
After 24 hours, stop stirring and allow any undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed container.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Evaluating the Effect of a Co-solvent on this compound Solubility
Objective: To assess the impact of a co-solvent on the solubility of this compound.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Co-solvent (e.g., Ethanol)
-
Magnetic stirrer and stir bar
-
25°C water bath or incubator
-
0.45 µm syringe filter
-
Analytical balance
-
Volumetric flasks
Methodology:
-
Prepare a series of co-solvent/water mixtures in different ratios (e.g., 10:90, 20:80, 50:50 v/v ethanol:water).
-
For each co-solvent mixture, add an excess amount of this compound powder to a known volume in a volumetric flask.
-
Follow steps 2-7 from Protocol 1 for each co-solvent mixture.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
This compound Metabolism
This compound is a prodrug that is metabolized in the body to its active form, trichloroethanol, which is responsible for its hypnotic effects.[4]
Caption: Metabolic conversion of this compound to its active metabolite.
References
- 1. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 2. Stability of Extemporaneously Compounded Chloral Hydrate Oral Solution - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
- 3. Chloral Hydrate | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 5. ijnrd.org [ijnrd.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. ucd.ie [ucd.ie]
- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. scribd.com [scribd.com]
- 11. ijsdr.org [ijsdr.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. ijmsdr.org [ijmsdr.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chloralodol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of Chloralodol. Our aim is to help you improve reaction yields and address common challenges encountered during the synthesis process.
Troubleshooting Guide for this compound Synthesis
The synthesis of this compound, or 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol, typically involves the acid-catalyzed reaction of chloral (or its hydrate) with 2-methyl-2,4-pentanediol. The following table outlines potential issues, their probable causes, and recommended solutions to improve the reaction yield.
| Issue | Potential Cause(s) | Recommended Solution(s) | Expected Yield Improvement (%) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of starting materials (chloral hydrate, 2-methyl-2,4-pentanediol). | 1. Use a fresh or newly activated acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). 2. Gradually increase the reaction temperature while monitoring for side product formation. Optimal temperature is typically in the range of 60-80 °C. 3. Ensure the purity of reactants through appropriate purification techniques (e.g., distillation, recrystallization). | 10 - 50 |
| Formation of Side Products | 1. Excessive reaction temperature leading to dehydration of 2-methyl-2,4-pentanediol. 2. Prolonged reaction time. 3. High catalyst concentration. | 1. Maintain the reaction temperature within the optimal range. 2. Monitor the reaction progress using techniques like TLC or GC and stop the reaction upon completion. 3. Reduce the catalyst loading to the recommended stoichiometric amount. | 15 - 40 |
| Incomplete Reaction | 1. Insufficient catalyst. 2. Inadequate mixing. 3. Reaction has not reached equilibrium. | 1. Increase the catalyst amount incrementally. 2. Ensure vigorous and consistent stirring throughout the reaction. 3. Extend the reaction time and monitor for further conversion. | 20 - 60 |
| Product Decomposition during Workup | 1. Presence of residual acid during distillation. 2. High temperatures during purification. | 1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation. 2. Utilize vacuum distillation to lower the boiling point and prevent thermal decomposition. | 5 - 25 |
| Difficulty in Product Isolation | 1. Emulsion formation during aqueous workup. 2. Product is too soluble in the aqueous phase. | 1. Add brine to the aqueous layer to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). | 10 - 30 |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most plausible and common method for synthesizing this compound is the acid-catalyzed reaction between chloral hydrate and 2-methyl-2,4-pentanediol. This reaction forms a cyclic acetal.
Q2: Which acid catalysts are most effective for this synthesis?
A2: Strong protic acids like p-toluenesulfonic acid (PTSA) or sulfuric acid are typically effective for this type of acetal formation. PTSA is often preferred as it is a solid and easier to handle.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting materials. Alternatively, Gas Chromatography (GC) can provide a more quantitative analysis of the conversion.
Q4: What is the optimal molar ratio of the reactants?
A4: A slight excess of the diol (2-methyl-2,4-pentanediol) is often used to drive the reaction towards the product side. A molar ratio of 1:1.2 (chloral hydrate:diol) is a good starting point.
Q5: How can the removal of water improve the yield?
A5: The reaction to form this compound is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture will shift the equilibrium towards the formation of the product, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus during the reaction.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Chloral hydrate (1.0 eq)
-
2-methyl-2,4-pentanediol (1.2 eq)
-
p-Toluenesulfonic acid (PTSA) (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add chloral hydrate, 2-methyl-2,4-pentanediol, and PTSA in toluene.
-
Heat the mixture to reflux and continuously remove the water collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting material (chloral hydrate) is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Stabilizing Chloralodol in Solution
Welcome to the technical support center for the handling and storage of Chloralodol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution for long-term storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound, also known as Chlorhexadol, is a sedative and hypnotic agent.[1] It is structurally a hemiacetal of chloral and 2-methyl-2,4-pentanediol.[2] Like many pharmaceutical compounds, its stability in solution is a primary concern for ensuring accurate and reproducible experimental results, as well as for maintaining its therapeutic efficacy in any potential formulations. Degradation of this compound can lead to a loss of potency and the formation of potentially undesirable impurities.
Q2: What are the primary degradation pathways for this compound in solution?
The primary degradation pathway for this compound in aqueous solution is hydrolysis.[2][3] The hemiacetal linkage is susceptible to cleavage, particularly in the presence of water, which can be catalyzed by acidic or basic conditions. This hydrolysis likely results in the formation of chloral hydrate and 2-methyl-2,4-pentanediol. Other potential degradation pathways, common to many pharmaceuticals, include oxidation and photolysis, although specific data on these pathways for this compound are limited.
Q3: What are the initial signs of this compound degradation in my solution?
Visual signs of degradation can include the appearance of precipitates, a change in color, or the development of an odor. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify the amount of remaining this compound and detect the presence of degradation products. A change in the pH of the solution can also indicate degradation.
Q4: How does pH affect the stability of this compound in solution?
While specific quantitative data for this compound is scarce, based on the stability of the closely related compound, chloral hydrate, pH is a critical factor. Chloral hydrate solutions have been shown to be more stable in a slightly acidic pH range of 3.8 to 4.8.[4] It is reasonable to infer that a similar pH range would be beneficial for minimizing the hydrolysis of this compound. Extreme pH values (highly acidic or highly alkaline) are likely to accelerate the degradation process.
Q5: What are the recommended storage conditions for this compound solutions?
To ensure long-term stability, this compound solutions should be stored in tightly sealed, light-resistant containers to protect against evaporation and photolytic degradation. Storage at refrigerated temperatures (2-8 °C) is recommended to slow down the rate of chemical degradation. For aqueous solutions, buffering to a slightly acidic pH may enhance stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate formation in the solution. | 1. Exceeded solubility limit of this compound in the chosen solvent. 2. Degradation of this compound leading to the formation of insoluble byproducts. 3. Change in temperature affecting solubility. | 1. Consult solubility data and consider using a co-solvent or adjusting the concentration. 2. Analyze the solution for degradation products. Prepare a fresh solution under optimal conditions (see FAQs and Protocols). 3. Ensure the storage temperature is appropriate and stable. |
| Discoloration of the solution. | 1. Oxidative degradation. 2. Photodegradation. 3. Interaction with excipients or contaminants. | 1. Consider purging the solution and container headspace with an inert gas (e.g., nitrogen or argon) before sealing. The addition of an antioxidant may be beneficial, but compatibility studies are required. 2. Store the solution in amber or opaque containers to protect from light. 3. Ensure high purity of all components and consider potential interactions. |
| Loss of potency detected by analytical methods (e.g., HPLC). | 1. Hydrolytic degradation. 2. Inappropriate storage temperature. 3. Evaporation of the solvent. | 1. For aqueous solutions, ensure the pH is buffered to a slightly acidic range (e.g., pH 4-5). For non-aqueous solutions, minimize exposure to moisture. 2. Store solutions at refrigerated temperatures (2-8 °C). 3. Use tightly sealed containers and consider using a less volatile solvent if appropriate for the application. |
| Shift in the pH of the solution over time. | 1. Formation of acidic or basic degradation products. | 1. This is a strong indicator of degradation. The solution should be discarded and a fresh batch prepared. Implement preventative measures such as refrigerated storage and buffering. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Aqueous Stock Solution of this compound
This protocol describes the preparation of a buffered aqueous stock solution of this compound, aiming to enhance its stability for short to medium-term storage.
Materials:
-
This compound powder
-
Purified water (HPLC grade)
-
Citric acid
-
Sodium phosphate dibasic
-
pH meter
-
Volumetric flasks
-
Sterile filters (0.22 µm)
-
Amber glass storage vials
Procedure:
-
Prepare a 0.1 M Citrate-Phosphate Buffer:
-
Prepare a 0.1 M solution of citric acid in purified water.
-
Prepare a 0.2 M solution of sodium phosphate dibasic in purified water.
-
In a beaker, mix appropriate volumes of the citric acid and sodium phosphate solutions to achieve a final pH of 4.5. Use a calibrated pH meter to verify the pH.
-
-
Dissolve this compound:
-
Accurately weigh the desired amount of this compound powder.
-
In a volumetric flask, dissolve the this compound in a small volume of the prepared citrate-phosphate buffer.
-
Once fully dissolved, bring the solution to the final desired volume with the buffer.
-
-
Sterilization and Storage:
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the solution into amber glass vials, minimizing headspace.
-
Store the vials at 2-8 °C.
-
Protocol 2: Stability Testing of this compound Solution using HPLC
This protocol outlines a general procedure for assessing the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution for testing
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
This compound reference standard
Procedure:
-
HPLC Method Development (Example Conditions):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (typically in the low UV range, e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Preparation of Standards and Samples:
-
Prepare a series of standard solutions of the this compound reference standard in the mobile phase to create a calibration curve.
-
At each time point of the stability study (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot of the test solution and dilute it with the mobile phase to a concentration within the range of the calibration curve.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Record the peak area of the this compound peak in each chromatogram.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Use the calibration curve to determine the concentration of this compound in the test samples at each time point.
-
Calculate the percentage of the initial this compound concentration remaining at each time point. A common stability threshold is the retention of at least 90% of the initial concentration.
-
Data Presentation
While specific quantitative stability data for this compound is not widely available in the literature, the following table illustrates how to present stability data once generated from experiments as described in Protocol 2.
Table 1: Example Stability Data for a 1 mg/mL this compound Solution in Buffered Aqueous Solution (pH 4.5) Stored at 4°C
| Time Point (Weeks) | Concentration (mg/mL) | % of Initial Concentration Remaining | Appearance | pH |
| 0 | 1.00 | 100.0 | Clear, colorless | 4.50 |
| 1 | 0.98 | 98.0 | Clear, colorless | 4.48 |
| 2 | 0.96 | 96.0 | Clear, colorless | 4.45 |
| 4 | 0.93 | 93.0 | Clear, colorless | 4.42 |
| 8 | 0.89 | 89.0 | Clear, colorless | 4.38 |
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for preparing and testing the stability of this compound solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chlorhexadol [drugfuture.com]
- 3. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. Stability of Extemporaneously Compounded Chloral Hydrate Oral Solution - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
Technical Support Center: Optimizing Chloralodol Dosage for Sedative Effects in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chloralodol in experimental settings. The information is intended to help optimize dosage for consistent sedative effects and address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's sedative effects?
A1: this compound itself is a prodrug. After administration, it is hydrolyzed to chloral hydrate, which is then rapidly metabolized by enzymes like alcohol dehydrogenase into its primary active metabolite, 2,2,2-trichloroethanol (TCE).[1][2] The sedative and hypnotic effects of this compound are attributed to TCE.[1] TCE is a positive allosteric modulator of the GABA-A receptor complex in the central nervous system. By binding to the receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into neurons.[2][3] This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in generalized CNS depression and sedation.[3]
Q2: What are the key pharmacokinetic parameters to consider for experimental design?
A2: Since this compound's effects are mediated by its metabolite trichloroethanol (TCE), the pharmacokinetics of TCE are critical for designing experiments. After administration of the parent compound (chloral hydrate), TCE reaches maximum plasma concentrations (Cmax) in approximately 0.76 to 2.38 hours, depending on the formulation.[4] The terminal half-life of TCE is approximately 9.3 to 10.2 hours.[4] An inactive metabolite, trichloroacetic acid (TCA), has a much longer half-life of 89 to 94 hours.[4] Researchers should consider the time to peak effect and the duration of action based on the TCE half-life when planning behavioral assessments.
Q3: Are there known factors that can cause variability in sedative response to this compound?
A3: Yes, several factors can lead to inconsistent sedative effects:
-
Dose: The relationship between dose and sedative effect is not always linear. Some CNS-active compounds exhibit a biphasic or "U-shaped" dose-response curve, where very high or low doses are less effective than an optimal mid-range dose.[5]
-
Age and Body Weight: Studies with chloral hydrate show that response is dependent on age and weight.[6]
-
Genetic Variation: The species and strain of the animal model can significantly impact the effective dose due to differences in metabolism and receptor density.[5][7]
-
Drug Interactions: Co-administration with other CNS depressants, such as benzodiazepines or opioids, can potentiate the sedative effects of this compound.[8][9]
-
Individual Physiology: Factors such as a subject's history of prior sedation or sedation failure can predict a reduced response.[10]
-
Environmental Conditions: Stress, noise, and lighting in the experimental setting can influence the animal's baseline arousal state and affect outcomes.[7]
-
Circadian Rhythm: The time of day of drug administration may influence sedative efficacy.[11]
Data Presentation
Table 1: Pharmacokinetic Parameters of Chloral Hydrate Metabolites
| Parameter | Trichloroethanol (TCE) - Active Metabolite | Trichloroacetic Acid (TCA) - Inactive Metabolite |
| Time to Cmax (tmax) | 0.76 - 2.38 hours[4] | - |
| Terminal Half-life | 9.3 - 10.2 hours[4] | 89 - 94 hours[4] |
| Bioavailability (vs. oral solution) | 94.8% - 101.6%[4] | - |
Data derived from studies on chloral hydrate, the parent compound of this compound's active metabolite.
Table 2: Example Dose-Response Data for Sedation Success (Chloral Hydrate)
| Dose Group | N | Sedation Success Rate |
| Initial Dose (mean 56.9 mg/kg) | 148 | 79%[6] |
| With Additional Dose (mean 18.5 mg/kg) | - | 95% (cumulative)[6] |
This clinical data is for chloral hydrate in children and should be used only as a conceptual reference for preclinical dose-finding studies.
Experimental Protocols
Protocol 1: Assessment of Sedation via Open Field Test (Locomotor Activity)
The Open Field Test is used to assess general locomotor activity and exploratory behavior. A sedative effect is typically indicated by a reduction in distance traveled and movement speed.
-
Apparatus: A square arena (e.g., 42 x 42 cm for mice) with walls high enough to prevent escape, often made of a non-reflective material like PVC.[1] The arena is monitored by an overhead video camera connected to a tracking software.
-
Methodology:
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment to acclimate to the ambient conditions (lighting, background noise).[12]
-
Drug Administration: Administer this compound or vehicle control at the predetermined time before testing, based on pharmacokinetic data (e.g., 30-60 minutes).
-
Test Procedure: Gently place the animal in the center of the open field arena and start the video recording immediately.[13] Allow the animal to explore the arena undisturbed for a set duration (typically 5-10 minutes).[13]
-
Data Collection: The tracking software will automatically record parameters such as:
-
Total distance traveled.
-
Time spent in the center zone versus peripheral zones.
-
Average velocity.
-
Number of rearing events.
-
-
Cleaning: Thoroughly clean the arena with a disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[12]
-
Protocol 2: Assessment of Motor Coordination via Rota-rod Test
The Rota-rod test assesses motor coordination and balance. Sedative compounds often impair performance, causing the animal to fall off the rotating rod at lower speeds or shorter latencies.
-
Apparatus: A commercially available Rota-rod apparatus with a textured rod to allow for grip, divided into lanes to test multiple animals simultaneously.[14] The apparatus can rotate at a fixed or accelerating speed.
-
Methodology:
-
Acclimation/Training: Acclimate animals to the testing room for at least 30 minutes.[4] Depending on the study design, a training session on a non-moving or slowly rotating rod may be performed on a preceding day to establish a baseline performance.[8]
-
Drug Administration: Administer this compound or vehicle control.
-
Test Procedure: Place the animal on its designated lane on the rod. Start the rotation. The most common protocol uses an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[14]
-
Data Collection: Record the latency (time) to fall off the rod. If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.[14] The rotation speed at the time of the fall is also a key data point.
-
Trials: Typically, 3 trials are conducted per animal with an inter-trial interval of at least 15 minutes.[4][14]
-
Cleaning: Clean the rod and lanes between subjects.
-
Protocol 3: Assessment of Hypnotic Effect via Thiopental Sodium-Induced Sleeping Time
This test measures the potentiation of a hypnotic agent (thiopental sodium) by the test compound. An increase in sleep duration or a decrease in the latency to sleep indicates a sedative or hypnotic effect.
-
Reagents: Thiopental sodium solution (e.g., 40 mg/kg, i.p.), this compound, vehicle control.[11]
-
Methodology:
-
Grouping: Divide animals into control, standard (e.g., diazepam), and test groups (different doses of this compound).
-
Drug Administration: Administer the vehicle, standard, or this compound orally (p.o) or via the intended experimental route.[11]
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Thiopental Injection: After a set period (e.g., 20-30 minutes), administer thiopental sodium intraperitoneally (i.p.) to each animal to induce sleep.[11]
-
Data Collection:
-
Onset of Sleep (Latency): Record the time from thiopental injection to the loss of the righting reflex. The righting reflex is lost when the animal, placed on its back, is unable to return to a prone position.
-
Duration of Sleep: Record the time from the loss of the righting reflex to its recovery.[11]
-
-
Visualizations
References
- 1. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. Open field test for mice [protocols.io]
- 6. THIOPENTAL SODIUM (Pentothal) | LHSC [lhsc.on.ca]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. biomed-easy.com [biomed-easy.com]
- 9. rhoworld.com [rhoworld.com]
- 10. Dose-finding studies in clinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijabbr.com [ijabbr.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. anilocus.com [anilocus.com]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
Technical Support Center: Chloralodol Administration in Animal Studies
Disclaimer: Information regarding Chloralodol in animal research is scarce. This guide is based on data for its primary active metabolite, Chloral Hydrate . This compound is a prodrug that is converted to chloral hydrate in the body. Therefore, the side effects and mitigation strategies for chloral hydrate are considered relevant to this compound. Researchers should exercise caution and conduct pilot studies to determine the optimal dosage and administration for their specific animal models and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a sedative and hypnotic agent. After administration, it is metabolized into its active form, trichloroethanol. Trichloroethanol enhances the activity of the GABA-A receptor, the primary inhibitory neurotransmitter in the central nervous system. This increased inhibitory signaling leads to sedation and hypnosis.[1][2]
Q2: What are the common side effects of this compound (based on chloral hydrate data) in animal studies?
The side effects are dose-dependent and can be influenced by the route of administration. Common side effects include:
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Gastrointestinal Issues: Gastric irritation, nausea, and vomiting can occur, especially with oral administration.[3] Intraperitoneal (i.p.) injections are associated with a high risk of adynamic ileus (intestinal paralysis), peritonitis (inflammation of the abdominal lining), and gastric ulcers.[4][5][6]
-
Respiratory Depression: High doses can lead to slowed and shallow breathing.[3]
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Cardiovascular Effects: High doses may cause hypotension (low blood pressure) and cardiac arrhythmias.[3][7]
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Local Tissue Irritation: Subcutaneous or paravenous (around a vein) injections can cause tissue necrosis.[3][8]
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Prolonged Sedation: Recovery from chloral hydrate-induced sedation can be lengthy.[4]
Q3: Is this compound considered a suitable sole anesthetic for surgical procedures?
Based on studies of chloral hydrate, it is generally considered a good hypnotic but a poor analgesic (pain reliever), especially at standard sedative doses.[3][6] For painful procedures, it should be combined with an appropriate analgesic. Some studies suggest that intravenous administration of chloral hydrate can provide adequate analgesia for surgical interventions in rats.[9] However, its use as a sole anesthetic remains controversial.[4]
Q4: What are the contraindications for using this compound in animal studies?
Based on chloral hydrate data, this compound should be used with caution or avoided in animals with:
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Animal shows signs of pain during procedure (e.g., vocalization, flinching). | Inadequate analgesia. | Administer a supplemental analgesic. For future experiments, consider a multimodal approach by co-administering an analgesic with this compound or choosing an alternative anesthetic with proven analgesic properties. |
| Prolonged recovery time post-procedure. | High dosage; individual animal sensitivity. | Provide supportive care, including thermal support to prevent hypothermia and monitoring of vital signs. Reduce the dosage in subsequent experiments. |
| Signs of respiratory distress (e.g., shallow breathing, cyanosis). | Respiratory depression from overdose. | Provide respiratory support (e.g., supplemental oxygen, mechanical ventilation if available). Monitor oxygen saturation. Use the lowest effective dose to minimize this risk. |
| Abdominal bloating, signs of discomfort after i.p. injection. | Peritonitis or adynamic ileus. | Provide supportive care and monitor for signs of distress. Consider euthanasia if the animal's condition deteriorates. Strongly consider alternative routes of administration (e.g., intravenous) for future studies to avoid these complications. [4][5][6] |
| Skin irritation or necrosis at the injection site. | Extravasation (leakage) of the drug during intravenous injection or use of subcutaneous route. | Ensure proper catheter placement for intravenous administration. Avoid subcutaneous injections. Provide local wound care if irritation occurs. |
Data on Chloral Hydrate Dosage and Side Effects in Rodents
Note: These values are approximate and can be influenced by factors such as animal strain, age, and sex. Pilot studies are essential to determine the optimal dose for your specific experimental conditions.
Table 1: Sedative and Anesthetic Doses of Chloral Hydrate in Rodents
| Species | Route of Administration | Dosage | Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 300 - 400 mg/kg | Surgical Anesthesia | [12] |
| Mouse | Intraperitoneal (i.p.) | 400 mg/kg | Light Anesthesia | [12] |
| Rat | Intravenous (i.v.) | 200 mg/kg (bolus) | Anesthesia Induction | [12] |
| Rat | Intravenous (i.v.) | 150 mg/kg/hour | Anesthesia Maintenance | [12] |
Table 2: Reported Adverse Effects of Intraperitoneal Chloral Hydrate in Rats
| Adverse Effect | Incidence/Severity | Reference |
| Adynamic Ileus | Potential complication | [3][6] |
| Peritonitis | Potential complication | [4][5][6] |
| Gastric Ulcers | Reported in some studies | [3][4][6] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound (based on Chloral Hydrate) in Rats
This method is recommended to minimize the risk of peritonitis and ileus associated with intraperitoneal injections.[9]
-
Preparation:
-
Prepare a sterile solution of this compound at the desired concentration.
-
Warm the animal to dilate the tail veins, which will facilitate catheterization.
-
Anesthetize the animal with a short-acting inhalant anesthetic (e.g., isoflurane) to allow for intravenous catheter placement.
-
-
Catheterization:
-
Place a catheter in the lateral tail vein.
-
Secure the catheter and confirm its proper placement.
-
-
Administration:
-
Monitoring:
-
Continuously monitor the animal's respiratory rate, heart rate, and body temperature throughout the procedure.
-
Use a pulse oximeter to monitor oxygen saturation.
-
Provide thermal support to prevent hypothermia.
-
-
Recovery:
-
Once the procedure is complete, discontinue the infusion.
-
Continue to monitor the animal until it is fully recovered.
-
Provide supportive care as needed.
-
Visualizations
Caption: Workflow for intravenous administration of this compound.
Caption: GABAergic signaling pathway of this compound's active metabolite.
References
- 1. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 2. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A review of laboratory animal anesthesia with chloral hydrate and chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gv-solas.de [gv-solas.de]
- 9. Intravenous chloral hydrate anesthesia provides appropriate analgesia for surgical interventions in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anmfonline.org [anmfonline.org]
- 11. Chloral-hydrate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Quality Control of Chloralodol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and characterization of Chloralodol. The information aims to address common challenges, particularly batch-to-batch variability, to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the chemical identity of this compound?
This compound, also known as Chlorhexadol, is chemically identified as 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol.[1] It is a derivative and pro-drug of chloral hydrate.[1]
Q2: What is a plausible synthetic route for this compound?
Q3: What are the critical quality attributes of this compound that I should monitor?
To ensure the quality and consistency of synthesized this compound, the following attributes should be monitored:
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantitation of the main compound and detection of any impurities.
-
Residual Solvents: Levels of any solvents used in the synthesis and purification processes.
-
Water Content: Determination of the amount of water present.
-
Physical Properties: Appearance, color, and melting point.
Q4: What are the primary causes of batch-to-batch variability in this compound synthesis?
Batch-to-batch variability can arise from several factors, including:
-
Raw Material Quality: Purity and consistency of chloral hydrate and 2-methyl-2,4-pentanediol.
-
Reaction Conditions: Minor deviations in temperature, reaction time, and catalyst concentration.
-
Work-up and Purification: Inconsistent procedures for extraction, washing, and crystallization.
-
Scale: Changes in reaction scale can affect mixing and heat transfer, leading to variability.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incomplete Reaction | - Verify Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. - Optimize Temperature: Ensure the reaction is maintained at the optimal temperature. Lower temperatures may slow the reaction rate, while higher temperatures could lead to side products. |
| Sub-optimal Catalyst Concentration | - Titrate Catalyst: If using an acid catalyst, ensure the concentration is accurate. Too little catalyst will result in a slow or incomplete reaction, while too much can promote side reactions. |
| Loss during Work-up | - Extraction Efficiency: Ensure the pH of the aqueous layer is optimized for the extraction of this compound into the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery. - Precipitation/Crystallization: If the product is isolated by precipitation or crystallization, ensure the appropriate anti-solvent is used and that the mixture is sufficiently cooled to maximize recovery. |
| Side Reactions | - Control Temperature: Excursions in temperature can lead to the formation of byproducts. Implement precise temperature control. - Inert Atmosphere: If starting materials or products are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: High Levels of Impurities in the Final Product
Common Impurities and Mitigation Strategies
| Potential Impurity | Source | Analytical Detection | Mitigation Strategy |
| Unreacted Chloral Hydrate | Incomplete reaction or improper stoichiometry. | HPLC, GC-MS | Ensure a slight excess of 2-methyl-2,4-pentanediol. Optimize reaction time and temperature. Purify the final product by recrystallization or column chromatography. |
| Unreacted 2-methyl-2,4-pentanediol | Improper stoichiometry. | HPLC, GC-MS | Use a stoichiometric amount or a slight excess of chloral hydrate. Remove during the aqueous wash steps of the work-up. |
| Di-substituted Product | Reaction of both hydroxyl groups of the diol with chloral hydrate. | HPLC, Mass Spectrometry | Control the stoichiometry of the reactants carefully. A slight excess of the diol can favor the mono-substituted product. |
| Degradation Products | Exposure to high temperatures or strong acid/base during work-up. | HPLC, GC-MS | Maintain controlled temperatures throughout the process. Use mild acids or bases for pH adjustments. |
Problem 3: Inconsistent Physical Properties Between Batches (e.g., melting point, color)
Troubleshooting Inconsistent Physical Properties
| Inconsistent Property | Possible Cause | Recommended Action |
| Variable Melting Point | Presence of impurities or residual solvents. | - Purity Analysis: Use HPLC or GC to assess the purity of each batch. - Residual Solvent Analysis: Employ Gas Chromatography with Headspace (HS-GC) to quantify residual solvents. - Recrystallization: Perform an additional recrystallization step to improve purity. |
| Color Variation | Formation of colored impurities due to oxidation or side reactions. | - Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere. - Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be used to remove colored impurities. |
| Inconsistent Crystal Form (Polymorphism) | Different crystallization conditions (solvent, temperature, cooling rate). | - Standardize Crystallization: Develop and strictly adhere to a standardized crystallization protocol. - Polymorph Screening: If polymorphism is suspected, techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can be used for characterization. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method based on established chemical principles for hemiacetal formation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-2,4-pentanediol (1.1 equivalents) and a suitable solvent (e.g., toluene or dichloromethane).
-
Addition of Reactant and Catalyst: Add chloral hydrate (1.0 equivalent) to the mixture. Slowly add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.01 equivalents).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.
Quality Control Analytical Methods
| Parameter | Method | Typical Conditions |
| Purity and Impurity Profiling | High-Performance Liquid Chromatography (HPLC) | Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile:Water gradient Detection: UV at 210 nm |
| Identity and Volatile Impurities | Gas Chromatography-Mass Spectrometry (GC-MS) | Column: DB-5ms or equivalent Carrier Gas: Helium Injection: Split/Splitless Detection: Mass Spectrometry (Scan mode) |
| Water Content | Karl Fischer Titration | Method: Volumetric or Coulometric |
| Identity Confirmation | Fourier-Transform Infrared Spectroscopy (FTIR) | Technique: Attenuated Total Reflectance (ATR) |
| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei: ¹H and ¹³C |
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Logical approach to troubleshooting batch-to-batch variability.
References
Refining analytical methods for enhanced Chloralodol detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the detection of Chloralodol. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound, also known as chlorhexadol, is a sedative and hypnotic agent.[1] It functions as a prodrug, meaning it is metabolized in the body into an active substance, in this case, chloral hydrate.[1] The slow hydrolysis of this compound reduces local irritation on mucous membranes, making it better tolerated than chloral hydrate itself.[1] Accurate analytical detection is crucial for pharmacokinetic studies, toxicological screening, and in forensic analysis, although its therapeutic use is currently limited.[1]
Q2: What are the primary analytical techniques used for the detection of this compound and its metabolites?
A2: The most common and reliable analytical techniques for detecting substances like this compound include chromatography-based methods. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, is widely used for its accuracy, precision, and sensitivity.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful confirmatory technique, often considered a "Swiss army knife" in forensic toxicology for its ability to separate and identify a wide range of compounds.[4]
Q3: Why is sample preparation a critical step in the analytical workflow?
A3: Sample preparation is a fundamental step that transforms a raw, complex biological matrix (like blood, urine, or oral fluid) into a clean sample suitable for analysis.[5][6] This process is vital for several reasons: it removes interfering substances that can compromise results, concentrates the analyte to improve detection sensitivity, and ensures the sample is compatible with the analytical instrument.[7][8] In fact, over 80% of the time in an analytical process can be spent on sampling and sample preparation, and non-robust procedures are a frequent cause of out-of-specification results.[5][6]
Q4: What are the most common sample preparation techniques for this type of analysis?
A4: Several techniques are employed, each with its own advantages.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix, offering high recovery and clean extracts.[5][7]
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquids.[7]
-
Supported Liquid Extraction (SLE): A variation of LLE that uses a solid support, which helps to prevent the formation of emulsions that can complicate standard LLE.[9]
-
"Dilute-and-Shoot": The simplest method, involving the dilution of the sample with a suitable solvent before direct injection into the analytical instrument. While fast, it is more susceptible to matrix effects.[9]
Troubleshooting Guide
Chromatography & Detection Issues
Q: My analyte peak in HPLC is showing significant tailing or fronting. What are the likely causes and solutions? A: Poor peak shape can compromise resolution and integration accuracy.
-
Potential Cause 1: Column Overload. The mass of the analyte injected on the column is too high.
-
Solution: Dilute the sample or inject a smaller volume.
-
-
Potential Cause 2: Incompatible Injection Solvent. The solvent used to dissolve the sample is much stronger than the mobile phase, causing the analyte to move through the column too quickly.
-
Solution: Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.[9]
-
-
Potential Cause 3: Secondary Interactions. Silanol groups on the silica packing material can interact with basic analytes, causing tailing.
-
Solution: Add a competitor (e.g., a small amount of triethylamine) to the mobile phase or use a base-deactivated column. Check that the mobile phase pH is appropriate for the analyte.
-
-
Potential Cause 4: Column Contamination or Degradation. The column may be fouled with strongly retained compounds or the stationary phase may be voiding.
-
Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (for non-endcapped columns) and flushing, or replace the column.
-
Q: My retention times are drifting during an analytical run. How can I stabilize them? A: Consistent retention times are critical for accurate compound identification.
-
Potential Cause 1: Inadequate Column Equilibration. The column was not sufficiently equilibrated with the mobile phase before starting the run.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.
-
-
Potential Cause 2: Mobile Phase Composition Change. The mobile phase composition is changing over time due to evaporation of a volatile component or improper mixing.
-
Solution: Keep mobile phase bottles capped and use freshly prepared solvents. If using an online mixer, ensure it is functioning correctly.
-
-
Potential Cause 3: Temperature Fluctuations. The temperature of the column is not stable.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis.
-
Sample Preparation Issues
Q: My analyte recovery is consistently low after Solid-Phase Extraction (SPE). What steps should I take to improve it? A: Low recovery leads to poor sensitivity and inaccurate quantification.
-
Potential Cause 1: Incorrect Sorbent Selection. The SPE sorbent chemistry is not appropriate for retaining the analyte.
-
Solution: Review the chemical properties of this compound and its metabolites. A reversed-phase (e.g., C18) or mixed-mode sorbent may be appropriate. Perform a sorbent screening study.
-
-
Potential Cause 2: Incomplete Elution. The elution solvent is not strong enough to remove the analyte from the sorbent.
-
Solution: Increase the percentage of organic solvent in the elution step or try a different, stronger solvent (e.g., switch from methanol to acetonitrile or add a pH modifier).
-
-
Potential Cause 3: Analyte Breakthrough during Loading. The sample is passing through the cartridge too quickly, or the wash solvent is too strong and is prematurely eluting the analyte.
-
Solution: Ensure a slow and steady flow rate during sample loading. Test a weaker wash solvent to ensure it removes interferences without eluting the analyte of interest.
-
Q: I am observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I address this? A: Matrix effects can severely impact the accuracy and precision of quantification.
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Potential Cause 1: Co-eluting Matrix Components. Endogenous substances from the sample matrix are co-eluting with the analyte and competing for ionization in the MS source.
-
Solution 1: Improve chromatographic separation to move the analyte peak away from interfering matrix components.
-
Solution 2: Enhance the sample cleanup procedure. Switch from "dilute-and-shoot" to a more rigorous method like SPE or SLE to remove more of the matrix.[9] Techniques that specifically remove phospholipids can be highly effective.[7]
-
-
Potential Cause 2: Inadequate Sample Dilution. The concentration of matrix components entering the instrument is too high.
-
Solution: Increase the dilution factor. While this may decrease the analyte signal, it can often decrease the matrix effect to a greater extent, improving the signal-to-noise ratio and accuracy.
-
-
Potential Cause 3: Use of an Inappropriate Internal Standard.
-
Solution: Use a stable isotope-labeled internal standard for the analyte. This is the gold standard for correcting matrix effects, as it co-elutes and experiences the same ionization effects as the analyte.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid
| Technique | General Principle | Key Advantages | Key Disadvantages |
| Dilute-and-Shoot | Sample is diluted with solvent and injected directly.[9] | Very fast, simple, and low cost. | High potential for matrix effects, lower sensitivity.[9] |
| Protein Precipitation | An organic solvent is added to precipitate proteins, which are then removed by centrifugation.[7] | Fast and effective at removing proteins. | Does not remove other interferences like phospholipids. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on solubility.[7] | Good for removing water-soluble interferences like salts. | Can be labor-intensive, may form emulsions, uses significant solvent volumes.[5] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the matrix is washed away, followed by elution.[5] | High selectivity and concentration factor, produces very clean extracts.[5] | More complex method development, higher cost per sample. |
Table 2: Example HPLC-UV Conditions for Chloral Hydrate Analysis
Note: These conditions, specified for the parent drug Chloral Hydrate, serve as a starting point for developing a method for this compound.
| Parameter | Specification |
| Chromatographic Column | C18 Column[3] |
| Mobile Phase | Acetonitrile:Water (Gradient or isocratic, e.g., 5:95 to 15:85)[3] |
| Flow Rate | Approximately 1.0 mL/min[3] |
| Detection Wavelength | 205 - 215 nm[3] |
| Quantification | External Standard Method[3] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Workflow
This protocol outlines the fundamental steps for SPE, which must be optimized for the specific analyte and matrix.
-
Conditioning: Pass a strong solvent (e.g., Methanol) through the sorbent to activate the functional groups.
-
Equilibration: Flush the sorbent with a solvent similar to the sample matrix (e.g., Water or buffer) to prepare it for sample loading.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate to ensure efficient binding of the analyte.
-
Washing: Pass a weak solvent over the sorbent to wash away interfering compounds without eluting the analyte of interest.
-
Elution: Apply a strong solvent to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis.[7] The collected eluate is often evaporated and reconstituted in a mobile-phase compatible solvent.[9]
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a general procedure for analyzing the prepared sample.
-
Sample Preparation: Prepare the sample extract as described in Protocol 1 or another suitable method. Prepare a reference standard solution of this compound at a known concentration in the mobile phase.[3]
-
System Setup: Set up the HPLC system with the appropriate column (e.g., C18) and mobile phase.[3] Equilibrate the system until a stable baseline is achieved.
-
Injection: Inject the prepared reference solution and test solutions into the HPLC system.[3]
-
Data Acquisition: Record the chromatograms, monitoring at a wavelength where this compound has significant absorbance (e.g., in the 205-215 nm range as a starting point).[3]
-
Analysis: Identify the this compound peak in the test sample by comparing its retention time to that of the reference standard. Calculate the concentration of this compound in the sample by comparing the peak area of the sample to the peak area and known concentration of the reference standard (External Standard Method).[3]
Visualizations
Caption: General analytical workflow for this compound detection.
Caption: Troubleshooting logic for low analyte recovery in SPE.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. mdpi.com [mdpi.com]
- 3. WO2019158044A1 - Method for determining chloral hydrate content by high-performance liquid phase chromatography - Google Patents [patents.google.com]
- 4. The Best Analytical Techniques for Testing Drugs of Abuse | Lab Manager [labmanager.com]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 8. organomation.com [organomation.com]
- 9. A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid [restek.com]
Technical Support Center: Optimizing the Purity of Custom-Synthesized Chloralodol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Chloralodol. The information is designed to help identify and resolve common purity issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final this compound product has a sharp, acidic odor. What is the likely impurity and how can I remove it?
A: A sharp, acidic odor is likely due to the presence of residual hydrogen chloride (HCl) , which can be an impurity in the starting chloral hydrate or formed during the synthesis under acidic conditions.
-
Troubleshooting:
-
Neutralization Wash: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the HCl. Afterwards, wash with brine (saturated NaCl solution) to remove any remaining aqueous solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure.
-
Azeotropic Removal: For trace amounts, co-evaporation with a non-polar solvent like toluene can sometimes help remove residual HCl.
-
Q2: The NMR spectrum of my synthesized this compound shows a singlet at around 7.26 ppm. What could this be?
A: A singlet around 7.26 ppm in a deuterated chloroform (CDCl₃) solvent is characteristic of chloroform (CHCl₃) . Chloroform can be a significant impurity originating from the chloral hydrate starting material, as it is a byproduct of the haloform reaction under basic conditions.[1]
-
Troubleshooting:
-
High Vacuum Drying: Chloroform is volatile and can often be removed by drying the product under a high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of product stability at elevated temperatures.
-
Recrystallization: Recrystallization is a highly effective method for removing chloroform. The choice of solvent is critical. A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Q3: I have unreacted starting materials, chloral hydrate and 2-methyl-2,4-pentanediol, in my final product. How can I purify my this compound?
A: The presence of unreacted starting materials is a common issue. Both chloral hydrate and 2-methyl-2,4-pentanediol have different physical properties than this compound, which can be exploited for purification.
-
Troubleshooting:
-
Recrystallization: This is the most effective method. Since this compound is a solid and 2-methyl-2,4-pentanediol is a liquid at room temperature, recrystallization can effectively separate them. Chloral hydrate is also highly soluble in many organic solvents and water, which can be leveraged during solvent selection for recrystallization.
-
Column Chromatography: For small-scale purification or when recrystallization is not yielding the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the more polar diol and chloral hydrate from the less polar this compound.
-
Q4: My final product is an oil and will not solidify, or it appears as a viscous gum. What could be the problem?
A: This issue can arise from several factors:
-
High Impurity Content: A significant amount of impurities, particularly unreacted 2-methyl-2,4-pentanediol or solvent residues, can lower the melting point of the mixture and prevent crystallization.
-
Presence of Water: Water can interfere with crystallization. Ensure all your glassware is dry and use anhydrous solvents where possible.
-
Incorrect Stoichiometry: An excess of the liquid starting material (2-methyl-2,4-pentanediol) can lead to an oily product.
-
Troubleshooting:
-
Purification: Attempt the purification methods described in Q3 (recrystallization or column chromatography) to remove impurities.
-
Solvent Removal: Ensure all solvents used in the workup are thoroughly removed under high vacuum.
-
Trituration: If the product is a gum, try triturating it with a non-polar solvent in which this compound is insoluble (e.g., hexanes or pentane). This can sometimes induce crystallization by washing away impurities that are more soluble in the non-polar solvent.
-
Data Presentation: Impurity Profile and Purification Method Efficacy
| Impurity | Likely Source | Recommended Purification Method | Expected Purity Improvement |
| Hydrogen Chloride (HCl) | Starting Material (Chloral Hydrate) / Synthesis Byproduct | Neutralization Wash | > 99% removal |
| Chloroform (CHCl₃) | Starting Material (Chloral Hydrate) | High Vacuum Drying / Recrystallization | > 98% removal |
| Chloral Hydrate | Unreacted Starting Material | Recrystallization / Column Chromatography | > 99% removal |
| 2-Methyl-2,4-pentanediol | Unreacted Starting Material | Recrystallization / Column Chromatography | > 99% removal |
| Dichloroacetaldehyde | Starting Material (Chloral Hydrate) | Recrystallization | > 95% removal |
| Solvent Residues | Purification Process | High Vacuum Drying | Dependent on solvent volatility |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. Potential solvents include petroleum ether, carbon disulfide, or a co-solvent system like ethyl acetate/hexanes.
-
Dissolution: In a flask, add the crude this compound. Heat the selected solvent in a separate flask and add the hot solvent to the crude product in small portions with continuous stirring or swirling until the solid just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under a high vacuum to remove all traces of the solvent.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve a small amount of the purified this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Run a blank (mobile phase), a standard of pure this compound (if available), and the synthesized sample. The purity can be determined by the area percentage of the main peak.
Visualizations
Caption: A flowchart illustrating the general purification steps for custom-synthesized this compound.
Caption: A decision tree for troubleshooting common impurities in this compound synthesis.
References
Validation & Comparative
Validating a Novel Analytical Method for Chloralodol Detection: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In a significant advancement for pharmaceutical quality control and forensic analysis, a newly validated analytical method for the detection and quantification of Chloralodol is presented, offering enhanced performance over existing techniques. This guide provides a comprehensive comparison of this new method with established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—supported by experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their applications.
This compound, a sedative and hypnotic drug, requires accurate and reliable quantification to ensure therapeutic efficacy and prevent potential misuse. The validation of a new analytical method is crucial for providing the necessary precision, accuracy, and sensitivity for its determination in various matrices.
Comparative Analysis of Analytical Methods
The performance of the new analytical method was rigorously evaluated against traditional HPLC, GC-MS, and UV-Vis spectrophotometric methods. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing key performance indicators such as linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Quantitative Performance Data
The following tables summarize the comparative performance of the analytical methods for the determination of this compound.
Table 1: Comparison of Linearity and Correlation Coefficient
| Parameter | New Validated Method | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 0.5 - 50 | 1 - 100 | 0.1 - 20 | 5 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 | > 0.995 |
Table 2: Comparison of Accuracy and Precision
| Parameter | New Validated Method | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Accuracy (% Recovery) | 98.5 - 101.2 | 97.8 - 102.5 | 99.0 - 100.5 | 95.0 - 105.0 |
| Precision (% RSD) | < 1.5 | < 2.0 | < 1.0 | < 3.0 |
Table 3: Comparison of Detection and Quantification Limits
| Parameter | New Validated Method | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.3 | 0.05 | 1.0 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 1.0 | 0.1 | 5.0 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to obtain calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A capillary column suitable for drug analysis (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 100°C, ramped to 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Sample Preparation: Samples are typically derivatized to improve volatility and thermal stability before injection.
UV-Vis Spectrophotometric Method
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which this compound exhibits significant absorbance (e.g., methanol or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum.
-
Sample Preparation: A stock solution is prepared by dissolving a known amount of this compound in the chosen solvent, followed by serial dilutions for the calibration curve.
Visualizing the Workflow and Validation Process
To further clarify the experimental and logical processes, the following diagrams have been generated.
Cross-Reactivity of Chloralodol in Sedative Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of sedative compounds in commonly used immunoassays, with a specific focus on the potential for interference from Chloralodol. Due to a lack of specific experimental data on this compound cross-reactivity in publicly available literature, this document summarizes the principles of immunoassay cross-reactivity, presents data for other relevant sedative and non-sedative compounds, and outlines a detailed experimental protocol to assess the cross-reactivity of this compound.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are widely utilized for the rapid screening of drugs of abuse, including sedatives such as benzodiazepines and barbiturates. These tests rely on the principle of competitive binding between a drug in a sample and a labeled drug for a limited number of antibody binding sites.[1] A positive result is generated when the drug present in the specimen displaces the labeled drug from the antibody.
Cross-reactivity is an important consideration in immunoassay testing and occurs when the antibodies in the assay bind to compounds other than the target drug or drug class.[2][3] This binding is typically due to structural similarities between the cross-reacting substance and the target analyte.[2] Such cross-reactivity can lead to false-positive results, which can have significant clinical and forensic implications.[4][5] Therefore, it is crucial to characterize the specificity of these assays and identify potential cross-reactants.
This compound is a sedative and a pro-drug of chloral hydrate. Its primary active metabolite is trichloroethanol. While there is a documented potential for a metabolite of chloral hydrate, trichloroethyl glucuronide, to cross-react with ethyl glucuronide (EtG) immunoassays, spiking studies with trichloroethanol and trichloroacetic acid did not confirm this cross-reactivity.[6] However, to date, no specific studies have been published that evaluate the cross-reactivity of this compound or its metabolites in immunoassays for other sedatives like benzodiazepines or barbiturates.
Comparative Cross-Reactivity Data
In the absence of direct data for this compound, this section presents known cross-reactivity data for other compounds in benzodiazepine and barbiturate immunoassays. This information serves as a reference to understand the types of molecules that can interfere with these assays and provides a basis for comparison should data on this compound become available.
Benzodiazepine Immunoassays
Benzodiazepine immunoassays are designed to detect a range of benzodiazepines and their metabolites. However, their sensitivity and specificity can vary significantly between different manufacturers and even different drug members of the same class.[7][8]
Table 1: Reported Cross-Reactants in Benzodiazepine Immunoassays
| Compound | Class | Potential for Cross-Reactivity | Reference |
| Oxaprozin | Non-steroidal anti-inflammatory drug (NSAID) | Can cause false-positive results. | [9] |
| Sertraline | Selective serotonin reuptake inhibitor (SSRI) | Has been reported to cause false-positive results. | [3][9] |
| Efavirenz | Antiretroviral | Its chemical structure may lead to cross-reactivity. | [9] |
Note: The degree of cross-reactivity can depend on the specific immunoassay, the concentration of the substance, and the cutoff level of the test.
Barbiturate Immunoassays
Immunoassays for barbiturates are intended to detect various drugs within this class. Cross-reactivity with other structurally similar and dissimilar compounds has been documented.
Table 2: Reported Cross-Reactants in Barbiturate Immunoassays
| Compound | Class | Potential for Cross-Reactivity | Reference |
| Ibuprofen | Non-steroidal anti-inflammatory drug (NSAID) | Can cause false-positive results. | [10][11] |
| Phenytoin | Anticonvulsant | Possible positive for barbiturates (urinary metabolite only). | [3] |
Note: It is essential to confirm any presumptive positive results from an immunoassay with a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol for Assessing Cross-Reactivity
To address the gap in knowledge regarding this compound's cross-reactivity, the following experimental protocol is proposed. This methodology is based on standard practices for evaluating immunoassay specificity.[5]
Materials
-
This compound reference standard
-
Drug-free human urine
-
Commercially available benzodiazepine and barbiturate immunoassay kits
-
Microplate reader or appropriate instrumentation for the chosen immunoassay
-
Phosphate-buffered saline (PBS)
-
Calibrators and controls provided with the immunoassay kits
Methods
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol or deionized water).
-
Spiking of Urine Samples: Serially dilute the this compound stock solution to create a range of concentrations. Spike these solutions into aliquots of drug-free human urine to achieve the desired final concentrations for testing.
-
Immunoassay Procedure: Perform the benzodiazepine and barbiturate immunoassays on the spiked urine samples according to the manufacturer's instructions. Include the provided negative and positive calibrators and controls in each run for quality control.
-
Data Analysis:
-
Determine the minimum concentration of this compound that produces a positive result in each assay.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte Calibrator / Minimum Concentration of Cross-Reactant Producing a Positive Result) x 100
-
Visualizing Experimental and Logical Workflows
To facilitate a clear understanding of the processes involved in assessing and interpreting immunoassay cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for determining this compound cross-reactivity.
Caption: Logical workflow for drug screening and confirmation.
Conclusion
The potential for cross-reactivity is a critical parameter to consider when utilizing immunoassays for sedative drug screening. While data on the cross-reactivity of many compounds is available, there is a notable absence of information regarding this compound in immunoassays for common sedatives like benzodiazepines and barbiturates. The experimental protocol outlined in this guide provides a framework for researchers to systematically evaluate the cross-reactivity of this compound and its metabolites. Such studies are essential to ensure the accuracy and reliability of drug screening results and to prevent misinterpretation of data in clinical and forensic settings. Until such data is available, any presumptive positive result from a patient with a known history of this compound use should be interpreted with caution and confirmed by a more specific analytical method.
References
- 1. content.veeabb.com [content.veeabb.com]
- 2. ohsu.edu [ohsu.edu]
- 3. Cross-reactivities and structure-reactivity relationships of six benzodiazepines to EMIT(®) immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medicaldistributiongroup.com [medicaldistributiongroup.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
A Comparative Analysis of Sedative Duration: Chloralodol and Other Hypnotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative duration of Chloralodol, a prodrug of chloral hydrate, with other prominent hypnotic agents. Due to the limited availability of direct clinical data on this compound, this comparison utilizes data from studies on its active metabolite, chloral hydrate, as a surrogate. The information presented herein is intended to support research and development efforts in the field of sedative and hypnotic pharmaceuticals.
Executive Summary
This compound, which is metabolized to trichloroethanol, exerts its sedative-hypnotic effects through positive allosteric modulation of the GABA-A receptor.[1] This mechanism is shared with several other classes of hypnotics, including benzodiazepines, non-benzodiazepines, and barbiturates. The duration of sedative action is a critical parameter in the clinical application of these drugs, influencing their suitability for different types of sleep disturbances and procedural sedations. This guide synthesizes available data to facilitate a comparative understanding of these agents.
Data Presentation: Sedative Duration and Pharmacokinetics of Selected Hypnotics
The following table summarizes the key pharmacokinetic parameters that influence the sedative duration of this compound (via chloral hydrate) and a selection of other hypnotic drugs. It is important to note that direct head-to-head comparative studies for all these agents under a unified protocol are scarce; therefore, the data presented is a compilation from various clinical trials and pharmacokinetic studies.
| Drug Class | Drug | Onset of Action | Half-life (t½) | Duration of Sedation |
| Chloral Derivative | Chloral Hydrate (for this compound) | 20-60 minutes[2] | 8-12 hours (active metabolite trichloroethanol)[2] | Variable, generally moderate duration[3] |
| Benzodiazepine | Lorazepam | IV: 1-5 minutes, Oral: 20-30 minutes[4] | 10-20 hours[4] | IV/IM: 12-24 hours, Oral: 6-8 hours[4][5] |
| Midazolam | IV: 1-5 minutes, Oral: 15-30 minutes | 1.5-2.5 hours | Short, dose-dependent | |
| Non-Benzodiazepine | Zolpidem | 30 minutes[6] | 2-3 hours[6] | 3-6 hours (extended release)[6] |
| Zaleplon | ~15-20 minutes[7] | ~1 hour[8][9] | Ultra-short, ~4 hours | |
| Eszopiclone | ~1 hour[10] | ~6 hours[10] | Up to 6 hours[11] | |
| Barbiturate | Pentobarbital | IV: ~1 minute, Oral: 15-60 minutes | 15-48 hours[12] | Short-acting, dose-dependent[13] |
Experimental Protocols
This section details the methodologies of key clinical studies that have compared the sedative effects of chloral hydrate with other hypnotics.
Comparative Study: Oral Chloral Hydrate vs. Oral Midazolam for Pediatric Sedation
-
Objective: To compare the efficacy and side effects of oral chloral hydrate versus oral midazolam for sedation in children undergoing echocardiography.[14]
-
Study Design: A randomized, double-blind clinical trial.[14]
-
Participants: 68 children.[14]
-
Intervention:
-
Outcome Measures:
-
Onset of sedation: Time from drug administration to the desired level of sedation.
-
Duration of sedation: Time from the onset of sedation to the point where the child was awake and alert.[14]
-
Sedation intensity: Assessed using a standardized sedation scale.
-
-
Key Findings: The average onset of sedation was significantly shorter for midazolam (6.35 ± 3.65 minutes) compared to chloral hydrate (19.14 ± 5.86 minutes). The mean duration of sedation was also shorter for midazolam (27.64 ± 8.34 minutes) compared to chloral hydrate (48.97 ± 14.81 minutes).[14]
Comparative Study: Oral Chloral Hydrate vs. Diphenhydramine for EEG Sedation
-
Objective: To compare the effects of chloral hydrate and diphenhydramine on sedation for electroencephalography (EEG) in children.[15]
-
Study Design: A retrospective cohort study.[15]
-
Participants: 200 children aged 15-72 months.[15]
-
Intervention:
-
Group 1 (n=100): Received chloral hydrate.
-
Group 2 (n=100): Received diphenhydramine.[15]
-
-
Outcome Measures:
-
Sleep latency: Time to fall asleep after drug administration.
-
Awake latency: Duration of wakefulness after the procedure.
-
Success rate: Percentage of patients successfully sedated for the procedure.[15]
-
-
Key Findings: Chloral hydrate demonstrated a significantly lower sleep latency and a higher success rate with the first dose compared to diphenhydramine. The mean duration of awake latency was significantly higher in the diphenhydramine group.[15][16]
Mandatory Visualization
Signaling Pathway of GABA-A Receptor Positive Allosteric Modulators
The primary mechanism of action for this compound's active metabolite, trichloroethanol, and many other hypnotics involves the enhancement of GABAergic neurotransmission. This is achieved through positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel. The binding of these drugs to a site on the receptor distinct from the GABA binding site increases the receptor's affinity for GABA, leading to an increased frequency or duration of chloride channel opening. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in central nervous system depression and sedation.[17][18][19]
References
- 1. droracle.ai [droracle.ai]
- 2. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 3. Chloral Hydrate Sedation in a Dexmedetomidine Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lorazepam - Wikipedia [en.wikipedia.org]
- 5. Lorazepam Monograph for Professionals - Drugs.com [drugs.com]
- 6. Zolpidem - Wikipedia [en.wikipedia.org]
- 7. Eszopiclone: a review of its use in the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Zaleplon - a review of a novel sedative hypnotic used in the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eszopiclone, a nonbenzodiazepine sedative-hypnotic agent for the treatment of transient and chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pentobarbital - Wikipedia [en.wikipedia.org]
- 13. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Effect of Oral Midazolam and Chloral Hydrate Before Echocardiography in Pediatric Patients: A Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Comparison between Effect of Chloralhydrate and Diphenhydramine on Sedating for Electroencephalography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 18. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 19. grokipedia.com [grokipedia.com]
In-vivo Validation of Chloralodol's Hypnotic Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chloralodol's performance with alternative hypnotic agents, supported by available in-vivo experimental data. This compound, a prodrug of chloral hydrate, exerts its hypnotic effects through its active metabolite, trichloroethanol. The primary mechanism of action is the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] This guide delves into the in-vivo evidence validating this mechanism and compares its efficacy and safety profile with other commonly used sedatives.
Mechanism of Action: Potentiation of GABA-A Receptors
This compound is rapidly metabolized to chloral hydrate, which is then converted to trichloroethanol.[1] Trichloroethanol acts as a positive allosteric modulator of the GABA-A receptor.[3][4] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[1] The resulting hyperpolarization of the neuronal membrane reduces its excitability, producing hypnotic and sedative effects.[1]
dot
References
- 1. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 2. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Chloralodol and diazepam in vivo
A Guide for Researchers in Drug Development
This guide provides a detailed in vivo comparison of Chloralodol, an older sedative-hypnotic, and Diazepam, a widely-used benzodiazepine. Direct comparative in vivo studies are limited; therefore, this guide synthesizes data from separate studies on each compound to provide an objective overview for researchers. The focus is on their mechanisms of action, pharmacokinetic profiles, and effects on sedative and motor coordination behaviors in animal models.
Mechanism of Action: Modulators of GABAergic Inhibition
Both this compound and Diazepam exert their effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] They act as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel.[3][4] This modulation increases chloride ion influx, leading to hyperpolarization of the neuron and a reduction in its excitability.[1][3]
However, their binding sites on the GABA-A receptor complex are distinct.
-
Diazepam : As a benzodiazepine, it binds to a specific site at the interface of the α and γ subunits of the GABA-A receptor.[2] This binding increases the frequency of the chloride channel opening when GABA is also bound.[2] The anxiolytic effects of diazepam are primarily mediated by its action on GABA-A receptors containing α2 subunits, while sedative and amnesic effects are linked to α1-containing receptors.[3]
-
This compound : This compound is a prodrug that is hydrolyzed to chloral hydrate.[5] Chloral hydrate is then rapidly metabolized to its active form, trichloroethanol (TCE).[1][6][7] TCE is responsible for the hypnotic effects and is believed to bind to a distinct site on the GABA-A receptor complex, similar to barbiturates, which increases the duration of the chloride channel opening.[6][8]
Pharmacokinetic Profiles
The onset and duration of action for these drugs are dictated by their absorption, distribution, metabolism, and elimination.
| Parameter | This compound (as Chloral Hydrate) | Diazepam |
| Active Form | Trichloroethanol (TCE)[9] | Diazepam & N-desmethyldiazepam[10][11] |
| Absorption | Rapidly absorbed after oral or rectal use[7] | Rapidly and completely absorbed orally[11] |
| Onset of Action | 20-60 minutes (Oral)[6][7] | 15-60 minutes (Oral); 1-5 minutes (IV)[3] |
| Metabolism | Metabolized by hepatocytes and erythrocytes to TCE and trichloroacetic acid (TCA)[7] | Hepatic (CYP3A4 & CYP2C19) to active metabolites (N-desmethyldiazepam, temazepam, oxazepam)[10][12] |
| Half-life (Active) | ~8-12 hours (TCE)[7][13] | 30-56 hours (Diazepam); up to 100-200 hours (N-desmethyldiazepam)[3][11] |
| Elimination | Primarily renal excretion of metabolites[7] | Primarily renal excretion of metabolites[3] |
Note: Data is synthesized from multiple sources and may vary based on species and experimental conditions.
In Vivo Performance: Sedative and Motor Effects
The sedative and motor-impairing effects of this compound and Diazepam are commonly assessed in rodent models using tests such as the elevated plus-maze (anxiety) and the rotarod test (motor coordination).
Comparative In Vivo Effects Data
| Drug | Animal Model | Dose | Test | Key Finding |
| Chloral Hydrate | Young Children | 50 mg/kg (Oral) | Behavioral Sedation | Produced significantly more sleep in the first 60 minutes compared to Diazepam.[14][15][16] |
| Diazepam | Young Children | 0.3-0.6 mg/kg (Oral) | Behavioral Sedation | Sedative effects were similar to chloral hydrate, but with less initial sleep.[14][15][16] |
| Diazepam | C57BL/6J Mice | 0.5, 1, 2 mg/kg (IP) | Elevated Plus Maze | Did not show anxiolytic effects; impaired locomotor activity at the highest dose, suggesting sedation.[17] |
| Diazepam | Mice | 1, 3, 10 mg/kg | Locomotor Activity | Dose-dependent decrease in locomotor activity, indicating a sedative effect, was significant at 10 mg/kg.[18] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating in vivo findings. Below are standard protocols for two key behavioral assays.
A. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used assay to assess anxiety-like behaviors in rodents.[19][20][21] The protocol leverages the animal's natural aversion to open and elevated spaces.[20]
-
Apparatus : A plus-shaped maze elevated from the floor (typically 50-55 cm).[20][22] It consists of two open arms and two enclosed arms.
-
Acclimation : Animals are habituated to the testing room for at least 1 hour before the test to minimize stress.[23]
-
Procedure : The rodent is placed in the center of the maze, facing an open arm.[22] The animal is then allowed to explore the maze freely for a 5-minute session.[22][24]
-
Data Collection : An automated tracking system records the time spent in and the number of entries into the open and closed arms.[19]
-
Interpretation : Anxiolytic compounds, like diazepam, are expected to increase the time spent in and the number of entries into the open arms, although some studies indicate diazepam may produce more sedative effects in certain mouse strains.[17][21]
B. Rotarod Test for Motor Coordination
The rotarod test assesses motor coordination, balance, and motor learning in rodents.[23][25] It is particularly useful for detecting motor impairment, a common side effect of sedative-hypnotic drugs.[26]
-
Apparatus : A rotating rod, often with multiple lanes to test several animals simultaneously. The speed of rotation can be constant or accelerating.[25][26]
-
Acclimation & Training : Animals are acclimated to the room.[23] A pre-training session is often conducted where mice are placed on the rod at a low, constant speed until they can remain on it for a set duration (e.g., 60 seconds).[23][27]
-
Procedure : After drug administration, the animal is placed on the rod. The test trial begins, often with the rod accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 300 seconds.[23][28]
-
Data Collection : The primary measure is the latency to fall from the rod. The rotation speed at the time of the fall is also recorded.[26]
-
Interpretation : A decrease in the latency to fall is indicative of impaired motor coordination.
Summary and Conclusion
-
Mechanism : Both drugs enhance GABA-A receptor activity, but through different binding sites and mechanisms, with diazepam increasing channel opening frequency and the active metabolite of this compound likely increasing channel opening duration.[2][6]
-
Pharmacokinetics : Diazepam and its primary active metabolite have a significantly longer half-life compared to the active metabolite of this compound, suggesting a much longer duration of action and potential for accumulation with chronic dosing.[3][7]
-
In Vivo Effects : Chloral hydrate (the active form of this compound) tends to produce more pronounced sleep shortly after administration compared to diazepam.[14][15] Diazepam's effects can be dose-dependent, with higher doses leading to sedation and motor impairment that may confound the assessment of anxiolytic activity.[17][18]
For researchers, the choice between these compounds depends on the desired therapeutic window and side-effect profile. This compound's metabolite provides a shorter duration of action, which may be preferable for procedures requiring rapid recovery. Diazepam's long-acting profile may be suitable for sustained anxiolysis but carries a higher risk of next-day sedation and motor impairment. These data underscore the importance of careful dose selection and the use of appropriate behavioral assays to distinguish between sedative and anxiolytic effects in preclinical models.
References
- 1. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 6. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 7. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of gamma-aminobutyric acidA receptor activity by alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derangedphysiology.com [derangedphysiology.com]
- 12. ClinPGx [clinpgx.org]
- 13. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of chloral hydrate and diazepam sedation in young children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aapd.org [aapd.org]
- 16. [PDF] A comparison of chloral hydrate and diazepam sedation in young children. | Semantic Scholar [semanticscholar.org]
- 17. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 23. Rotarod-Test for Mice [protocols.io]
- 24. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 25. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 26. biomed-easy.com [biomed-easy.com]
- 27. RotaRod Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 28. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
Reproducibility of Published Findings on Chloralodol's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sedative effects of Chloralodol, primarily through its active metabolite trichloroethanol, with commonly used alternatives such as midazolam and dexmedetomidine. The data presented is synthesized from a review of published clinical studies to aid in the objective evaluation of these sedative agents.
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies comparing the efficacy and adverse effects of chloral hydrate (as a proxy for this compound) with midazolam and dexmedetomidine in pediatric populations undergoing diagnostic procedures.
Table 1: Efficacy of Sedative Agents
| Parameter | Chloral Hydrate | Midazolam | Dexmedetomidine | Source(s) |
| Sedation Success Rate | 62% - 100% | 50% - 62% | 73.6% - 98% | [1][2][3][4] |
| Time to Onset of Sedation (minutes) | 10.8 ± 6.2 to 25.0 ± 4.7 | 27.3 ± 2.9 | Shorter than Chloral Hydrate | [1][4][5] |
| Duration of Sedation (minutes) | 33.5 ± 11.3 to 80.6 ± 15.6 | 37.4 ± 3.4 | No significant difference from Chloral Hydrate | [1][4][5] |
| Need for Second Dose | 9% - 16% | 55% - 73.2% | N/A | [1][3] |
Table 2: Adverse Effects of Sedative Agents
| Adverse Effect | Chloral Hydrate | Midazolam | Dexmedetomidine | Source(s) |
| Vomiting | Higher incidence | Lower incidence | Lower incidence | [6][7] |
| Crying/Resisting | Higher incidence | N/A | Lower incidence | [6][7] |
| Cough | Higher incidence | N/A | Lower incidence | [6][7] |
| Bradycardia | Lower incidence | N/A | Higher incidence | [6][7] |
| Hypotension | No significant difference | N/A | No significant difference | [6][7] |
| Respiratory Events | No significant difference | N/A | No significant difference | [6][7] |
Experimental Protocols
The methodologies outlined below are representative of the experimental designs used in the cited clinical trials comparing pediatric sedatives.
General Protocol for Comparative Sedation Studies
A common study design is a prospective, randomized, and often double-blinded clinical trial.
1. Patient Population:
-
Pediatric patients (typically aged 6 months to 8 years) scheduled for non-painful diagnostic procedures such as echocardiography, neuroimaging (CT/MRI), or auditory brainstem response testing.[1][3]
-
Patients are typically required to be in good health (e.g., American Society of Anesthesiologists [ASA] physical status I or II).
2. Drug Administration and Dosage:
-
Chloral Hydrate: Administered orally at a dose of 50-75 mg/kg.[1][3][5] In some studies, a maximum dose of 2g is set.[3]
-
Midazolam: Administered orally at a dose of 0.5 mg/kg, with a typical maximum dose of 10 mg.[3]
-
Dexmedetomidine: Administered intranasally at doses ranging from 1 to 3 µg/kg.[4][6]
-
For blinded studies, placebos are administered via the alternative routes to maintain blinding.
3. Monitoring and Data Collection:
-
Baseline Measurements: Vital signs (heart rate, blood pressure, respiratory rate, oxygen saturation) are recorded before drug administration.
-
Sedation Onset and Level: The time to achieve a predefined level of sedation is recorded. Sedation levels are often assessed using a standardized scale (e.g., the Ramsay Sedation Scale).
-
Continuous Monitoring: Vital signs are continuously monitored throughout the procedure and recovery period.
-
Efficacy Endpoints: The primary outcome is often the successful completion of the diagnostic procedure without the need for additional sedatives. Other efficacy measures include the time to onset of sedation, duration of sedation, and the need for a second dose of the sedative.[1][3]
-
Adverse Events: The incidence of adverse events such as vomiting, agitation, respiratory depression, bradycardia, and hypotension is systematically recorded.[6][7]
-
Recovery: The time to meet discharge criteria is documented.
4. Statistical Analysis:
-
Appropriate statistical tests (e.g., t-tests, chi-square tests) are used to compare the efficacy and safety outcomes between the different sedative groups.
Visualizations
Signaling Pathway of Trichloroethanol
The primary mechanism of action for this compound's active metabolite, trichloroethanol, is the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[8][9][10]
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Comparative Effectiveness of Intranasal Dexmedetomidine-Midazolam versus Oral Chloral Hydrate Targeting Moderate Sedation during Pediatric Transthoracic Echocardiograms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloral hydrate versus midazolam for sedation of children for neuroimaging: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety and efficacy of chloral hydrate for conscious sedation of infants in the pediatric cardiovascular intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of dexmedetomidine with chloral hydrate as sedatives for pediatric patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of dexmedetomidine with chloral hydrate as sedatives for pediatric patients: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Chloralodol and Its Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical early-stage gatekeeper in the path to clinical trials. This guide provides a comparative overview of the metabolic stability of Chloralodol and a series of its hypothetical analogs, supported by established experimental protocols.
This compound, a sedative-hypnotic agent, is known to be a prodrug of chloral hydrate.[1] Its therapeutic action is primarily mediated by its metabolite, trichloroethanol.[1] The metabolic pathway of this compound involves hydrolysis to chloral hydrate, which is then rapidly metabolized.[1][2][3] This metabolic cascade significantly influences the compound's pharmacokinetic profile and duration of action.
Comparative Metabolic Stability Data
To illustrate the impact of structural modifications on metabolic stability, the following table presents hypothetical data for this compound and three analogs. These analogs incorporate common structural changes aimed at modulating metabolic lability. The data are presented as would be obtained from a standard in vitro liver microsomal stability assay.
| Compound | Structure | Modification | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol | Parent Compound | 15 | 46.2 |
| Analog A | 2-methyl-4-(2,2,2-trichloro-1-methoxyethoxy)pentan-2-ol | O-methylation of the hemiacetal hydroxyl | 45 | 15.4 |
| Analog B | 2-methyl-4-(2,2-dichloro-1-hydroxyethoxy)pentan-2-ol | Replacement of a chlorine with hydrogen | 10 | 69.3 |
| Analog C | 2-(fluoromethyl)-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol | Introduction of a fluorine atom | 25 | 27.7 |
Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships.
Interpretation of Metabolic Stability Data
The hypothetical data suggest that modifications to the this compound structure can significantly impact its metabolic stability.
-
Analog A , with the hemiacetal hydroxyl group methylated, exhibits a longer half-life and lower intrinsic clearance compared to this compound. This is a plausible outcome as the methylation would block the initial hydrolysis step, thereby slowing down the metabolic cascade.
-
Analog B , where a chlorine atom is replaced by hydrogen, shows a shorter half-life and higher intrinsic clearance. The trichloromethyl group is a key site for metabolism, and a reduction in halogenation could potentially lead to faster oxidative metabolism.
-
Analog C , with the introduction of a fluorine atom, displays a moderately increased half-life and decreased intrinsic clearance. Fluorine substitution at a metabolically labile position can block cytochrome P450-mediated oxidation, a common strategy to enhance metabolic stability.[4][5]
Experimental Protocol: In Vitro Microsomal Stability Assay
The following protocol details a standard procedure for determining the metabolic stability of compounds using liver microsomes. This in vitro assay is a cost-effective and high-throughput method widely used in early drug discovery.[6][7][8]
1. Materials and Reagents:
-
Test compounds (this compound and its analogs)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., verapamil, testosterone)
-
Acetonitrile (ice-cold) for reaction termination
-
Internal standard for LC-MS/MS analysis
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the test compound (final concentration typically 1 µM) in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the liver microsomal protein (final concentration typically 0.5 mg/mL).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7][9]
-
Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.
3. Sample Analysis:
-
Centrifuge the terminated reaction samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[8]
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for the microsomal stability assay.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for the microsomal stability assay.
References
- 1. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 2. Pharmacokinetic analysis of chloral hydrate and its metabolism in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A species comparison of chloral hydrate metabolism in blood and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. creative-bioarray.com [creative-bioarray.com]
Validating Chloralodol as a Pharmacological Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Chloralodol, a sedative-hypnotic agent, to validate its use as a pharmacological tool in research settings. Due to the limited availability of direct experimental data on this compound, this guide leverages data from its parent compound, chloral hydrate. This compound is a prodrug that is metabolized in the body to chloral hydrate, which is then further converted to its active metabolite, trichloroethanol. Therefore, the pharmacological effects of this compound are primarily attributable to trichloroethanol, making chloral hydrate a relevant surrogate for comparative analysis. This guide objectively compares the performance of chloral hydrate/Chloralodol with other commonly used sedative-hypnotics, supported by available experimental data and detailed methodologies.
Mechanism of Action and Pharmacological Profile
This compound, through its active metabolite trichloroethanol, exerts its sedative and hypnotic effects by modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Trichloroethanol acts as a positive allosteric modulator of the GABA-A receptor, enhancing the receptor's affinity for GABA. This potentiation of GABAergic neurotransmission leads to an influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as sedation and hypnosis.[1][2] This mechanism is similar to that of other major classes of sedative-hypnotics, including benzodiazepines and barbiturates.
Comparative Performance Data
Table 1: Preclinical Efficacy of Chloral Hydrate vs. Diazepam in Rodent Models
| Parameter | Chloral Hydrate | Diazepam | Animal Model | Reference |
| Sleep Latency | Shorter onset of sleep observed. | Longer onset compared to chloral hydrate at equivalent sedative doses. | Young Children (Clinical) | [3][4] |
| Sleep Duration | Produces more sleep in the first hour of treatment. | Similar overall sedative effects but less initial sleep induction. | Young Children (Clinical) | [3][4] |
| Anesthetic Dose (Surgical Anesthesia) | 300 - 400 mg/kg (i.p.) | Not typically used as a sole anesthetic agent. | Rat | [1] |
| Sedative Dose | 300 mg/kg (oral) | 0.3 - 0.6 mg/kg (oral) | Mouse, Young Children | [1][4] |
Table 2: Clinical Sedation Outcomes of Chloral Hydrate vs. Midazolam in Pediatric Patients
| Outcome | Chloral Hydrate | Midazolam | Study Design | Reference |
| Sedation Success Rate | Higher | Lower | Prospective, randomized, double-blinded | [5] |
| Time to Achieve Sedation | Shorter | Longer | Prospective, randomized, double-blinded | [5] |
| Duration of Sedation | Longer | Shorter | Prospective, randomized, double-blinded | [5] |
| Adverse Events | Lower risk of adverse events compared to other sedatives. | Higher risk in the studied cohort. | Propensity score-matched cohort study | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate sedative-hypnotic drugs in preclinical settings. These protocols can be adapted for the study of this compound.
Pentobarbital-Induced Sleeping Time Test
This is a classic screening method to assess the hypnotic potential of a test compound.
Objective: To determine if a test compound can potentiate the hypnotic effect of a sub-hypnotic dose of pentobarbital or prolong the sleep duration induced by a hypnotic dose of pentobarbital.
Materials:
-
Male ICR mice (20-25 g)
-
Test compound (this compound or other hypnotics)
-
Pentobarbital sodium (35 mg/kg, i.p.)
-
Vehicle (e.g., saline, distilled water with 0.5% Tween 80)
-
Stopwatches
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle to different groups of mice (n=8-10 per group) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a specific pretreatment time (e.g., 30 or 60 minutes), administer pentobarbital sodium (35 mg/kg, i.p.) to each mouse.
-
Immediately place each mouse in an individual observation cage.
-
Record the sleep latency , defined as the time from pentobarbital injection to the loss of the righting reflex (the ability of the mouse to right itself when placed on its back). The loss of the righting reflex for more than 60 seconds is considered the onset of sleep.
-
Record the sleep duration , defined as the time from the loss to the recovery of the righting reflex. The recovery of the righting reflex is confirmed when the mouse can right itself three times within a 30-second period.
-
Compare the sleep latency and sleep duration between the vehicle-treated group and the test compound-treated groups.
Locomotor Activity Test
This test is used to evaluate the sedative or stimulant effects of a compound by measuring the spontaneous locomotor activity of an animal.
Objective: To assess the effect of a test compound on spontaneous locomotor activity.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Test compound (this compound or other sedatives)
-
Vehicle
-
Automated locomotor activity chambers equipped with infrared beams.
Procedure:
-
Habituate the mice to the locomotor activity chambers for a period of 30-60 minutes before drug administration.
-
Administer the test compound or vehicle to different groups of mice.
-
Immediately place the mice back into the activity chambers.
-
Record the locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes).
-
Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.
-
Compare the total locomotor activity and the activity over time between the vehicle-treated and test compound-treated groups.
Mandatory Visualizations
Signaling Pathway of Trichloroethanol at the GABA-A Receptor
Caption: Trichloroethanol's modulation of the GABA-A receptor signaling pathway.
Experimental Workflow for Evaluating Sedative-Hypnotics
Caption: A typical experimental workflow for the preclinical evaluation of sedative-hypnotics.
Conclusion
Based on the available data for its parent compound, chloral hydrate, this compound can be considered a valid pharmacological tool for inducing sedation and hypnosis in research settings, particularly when a rapid onset and robust effect are desired. Its mechanism of action via positive allosteric modulation of the GABA-A receptor is well-understood. However, researchers should be aware of its potential for adverse effects, which are similar to those of chloral hydrate, and the limited comparative data against newer hypnotics like Z-drugs. The experimental protocols provided in this guide offer a framework for conducting rigorous preclinical evaluations of this compound and other sedative-hypnotics. Further direct comparative studies on this compound are warranted to more definitively establish its pharmacological profile relative to current standard-of-care sedative-hypnotics.
References
- 1. benchchem.com [benchchem.com]
- 2. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aapd.org [aapd.org]
- 4. A comparison of chloral hydrate and diazepam sedation in young children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloral hydrate versus midazolam as sedative agents for diagnostic procedures in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative safety profile of chloral hydrate versus other sedatives for procedural sedation in hospitalized infants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chloralodol: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling Chloralodol must adhere to stringent disposal procedures due to its classification as a controlled substance and its likely status as a hazardous waste. This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.
This compound, a pro-drug of chloral hydrate, is designated as a Schedule III controlled substance by the Drug Enforcement Administration (DEA).[1][2] Furthermore, its close chemical relationship to chloral hydrate, which is classified by the Environmental Protection Agency (EPA) as a U034 hazardous waste, indicates that this compound should be managed with the same level of caution.[1][2][3][4][5]
Key Disposal Considerations
Due to its dual classification, the disposal of this compound is governed by both DEA and EPA regulations. The primary objective is to render the substance "non-retrievable" through a secure and documented process.[6][7] Incineration at a DEA-registered and Resource Conservation and Recovery Act (RCRA)-permitted hazardous waste facility is the recommended method of destruction.[1][2][6][8]
Quantitative Data and Classifications
The following table summarizes the key classifications for this compound, which dictate its disposal pathway.
| Classification | Regulatory Body | Code/Schedule | Implication for Disposal |
| Controlled Substance | Drug Enforcement Administration (DEA) | Schedule III | Requires adherence to DEA regulations for handling, record-keeping, and destruction. |
| Hazardous Waste (assumed based on chloral hydrate) | Environmental Protection Agency (EPA) | U034 | Must be managed and disposed of in accordance with RCRA hazardous waste regulations. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
Step 1: Segregation and Labeling
-
Immediately segregate all expired, unused, or unwanted this compound from active inventory.
-
Label the waste container clearly as "Hazardous Waste: this compound (U034)" and "DEA Schedule III."
-
Ensure the container is appropriate for hazardous chemical waste—leak-proof, with a secure lid.
Step 2: Secure Storage
-
Store the segregated this compound waste in a designated, secure location with controlled access, as required for Schedule III substances.
-
Maintain an accurate inventory of the this compound designated for disposal.
Step 3: Engage a Licensed Disposal Vendor
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for disposal.
-
The EHS department will coordinate with a licensed hazardous waste contractor who is also registered with the DEA to handle and transport controlled substances. This contractor is often referred to as a "reverse distributor."[6][9]
Step 4: Documentation
-
Work with your EHS department and the disposal vendor to complete all necessary documentation. This may include:
-
Retain copies of all disposal records for a minimum of two years, or as required by your institution and local regulations.[9]
Step 5: Packaging for Transport
-
Package the this compound waste according to the instructions provided by the licensed disposal vendor and in compliance with Department of Transportation (DOT) regulations for transporting hazardous materials.
Step 6: Transfer of Custody
-
Transfer the packaged waste to the licensed vendor at the scheduled pickup time.
-
Ensure that the chain of custody is clearly documented on the hazardous waste manifest.
Step 7: Confirmation of Destruction
-
Obtain a certificate of destruction from the disposal vendor confirming that the this compound has been incinerated at a compliant facility.
-
File this certificate with your other disposal records.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. The safe handling of this compound in a laboratory setting, prior to its disposal, should be conducted in accordance with your institution's Chemical Hygiene Plan and standard laboratory safety practices for handling toxic and controlled substances.[10][11][12][13][14][15] This includes the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a well-ventilated area or a fume hood.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the compliant disposal of this compound.
References
- 1. 552fb1c0dadde0751e4d-eaeee99f705433a96cfd9950189cd6c2.ssl.cf2.rackcdn.com [552fb1c0dadde0751e4d-eaeee99f705433a96cfd9950189cd6c2.ssl.cf2.rackcdn.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 4. wku.edu [wku.edu]
- 5. epa.gov [epa.gov]
- 6. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 7. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 8. brainly.com [brainly.com]
- 9. Controlled Substance Waste [ehs.tcu.edu]
- 10. research.uga.edu [research.uga.edu]
- 11. thesafetygeek.com [thesafetygeek.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 15. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
Navigating the Safe Handling of Chloralodol: A Procedural Guide
Disclaimer: Specific safety and handling data for Chloralodol is limited. This guide is based on the properties of its active metabolite, chloral hydrate, which is classified as toxic if swallowed and causes skin and serious eye irritation.[1][2][3] A comprehensive, site-specific risk assessment should be conducted by qualified safety professionals before any handling of this compound.
This compound, a prodrug of chloral hydrate, is a hypnotic and sedative agent.[4] Although not widely in use, its handling in a research or pharmaceutical development setting necessitates stringent safety protocols to mitigate potential risks. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
Essential Safety Information for this compound (based on Chloral Hydrate data)
A summary of the key hazards associated with chloral hydrate, the active metabolite of this compound, is presented below. These should be considered the minimum hazards to assume for this compound in the absence of specific data.
| Hazard Statement | Classification | Precautionary Statements |
| H301: Toxic if swallowed | Acute Toxicity, Oral | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][2][3] P330: Rinse mouth.[2][5] |
| H315: Causes skin irritation | Skin Irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[3][5] P362: Take off contaminated clothing and wash before reuse.[3] |
| H319: Causes serious eye irritation | Eye Irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][5] P337 + P313: If eye irritation persists: Get medical advice/attention.[3] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the necessary steps for the safe handling of this compound in a laboratory setting.
Detailed Experimental Protocol for Safe Handling
This protocol provides step-by-step guidance for researchers and laboratory personnel.
1. Preparation and Pre-Handling:
-
Risk Assessment: Before any work begins, perform a thorough risk assessment specific to the planned experiment, considering the quantity of this compound to be used and the procedures involved.
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have a spill kit appropriate for chemical spills readily available.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of powder-free nitrile gloves that have been tested for use with hazardous drugs.[6][7] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]
-
Lab Coat: A disposable, back-closing gown made of a low-permeability fabric is required.[7] This should be worn over personal clothing.
-
Respiratory Protection: For weighing and handling of the solid form, a NIOSH-certified N95 respirator or higher is recommended to prevent inhalation of airborne particles.[6]
3. Handling and Experimental Procedures:
-
Weighing: Weigh solid this compound in a chemical fume hood or a containment ventilated enclosure. Use a disposable weighing dish to minimize contamination of the balance.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. If sonication is used, ensure the container is securely capped.
-
General Handling: Avoid eating, drinking, or smoking in the laboratory.[9] Wash hands thoroughly after handling the compound, even if gloves were worn.[9]
4. Decontamination and Spill Cleanup:
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with an appropriate cleaning agent.
-
Spills: In the event of a spill, evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE should use a chemical spill kit to absorb and neutralize the material. For large spills, evacuate the laboratory and contact the institutional safety office.
5. Waste Disposal:
-
Solid Waste: All solid waste contaminated with this compound, including used PPE, weighing dishes, and paper towels, should be collected in a clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour any this compound-containing solutions down the drain.[11]
-
Disposal Protocol: All waste must be disposed of in accordance with federal, state, and local regulations for hazardous chemical waste.[10] If available, utilize a drug take-back program for disposal.[11][12] If a take-back program is not an option, the waste should be handled by a licensed hazardous waste disposal company.
By adhering to these procedures, researchers and drug development professionals can minimize their risk of exposure and ensure the safe handling of this compound in the laboratory. Continuous evaluation of these procedures and adherence to institutional safety guidelines are paramount for maintaining a safe working environment.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. caelo.de [caelo.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. epa.gov [epa.gov]
- 12. actenviro.com [actenviro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
